molecular formula C37H78IN B1258802 Tridodecylmethylammonium iodide CAS No. 29710-98-3

Tridodecylmethylammonium iodide

Cat. No.: B1258802
CAS No.: 29710-98-3
M. Wt: 663.9 g/mol
InChI Key: JRLISGAUAJZAGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridodecylmethylammonium iodide, also known as Tridodecylmethylammonium iodide, is a useful research compound. Its molecular formula is C37H78IN and its molecular weight is 663.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridodecylmethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridodecylmethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tridodecyl(methyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLISGAUAJZAGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583626
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29710-98-3
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Tridodecylmethylammonium Iodide (TDAI)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 29710-98-3 | Formula:


 | MW:  663.93  g/mol [1]

Executive Summary

Tridodecylmethylammonium iodide (TDAI) is a high-purity quaternary ammonium salt characterized by extreme hydrophobicity and a bulky steric profile.[1] While historically established as a premier ionophore for potentiometric sensing (Ion-Selective Electrodes), TDAI has recently emerged as a critical surface passivation ligand in the engineering of Perovskite Solar Cells (PSCs) and LEDs.[1] Its unique structure—three dodecyl chains shielding a cationic nitrogen—allows it to effectively suppress non-radiative recombination centers in perovskite crystals while providing a robust moisture barrier.[1]

This guide details the physicochemical properties, specific application protocols for optoelectronics and sensing, and a rigorous synthesis/purification workflow designed to achieve electronic-grade purity.[1]

Physicochemical Profile

PropertyValueCritical Note
Appearance White to off-white crystalline powderYellowing indicates free iodine contamination.[1]
Melting Point 106–107 °CSharp MP is the primary indicator of purity.[1]
Solubility (Good) THF, Chloroform, Dichloromethane, EthanolIdeal for spin-coating and membrane casting.[1]
Solubility (Poor) Water, Cold HexaneInsoluble in water due to high lipophilicity.[1]
Hygroscopicity Low to Moderatesignificantly less hygroscopic than short-chain quats (e.g., TMAI).[1]

Application A: Surface Passivation in Perovskite Optoelectronics

Context: In Cesium Lead Halide (


) and Hybrid Perovskite devices, surface defects—specifically halide vacancies—act as trap states that degrade efficiency and stability.[1]
Mechanism of Action

TDAI functions as a post-synthetic surface passivator.[1]

  • Defect Filling: The iodide anion (

    
    ) fills surface iodine vacancies (
    
    
    
    ), restoring the octahedral coordination of lead.[1]
  • Steric Shielding: The bulky tridodecylmethylammonium cation (

    
    ) anchors to the surface via electrostatic interaction.[1] The three long alkyl chains (
    
    
    
    ) interdigitate to form a hydrophobic canopy, blocking moisture ingress without disrupting the underlying crystal lattice due to their inability to penetrate the perovskite cage.[1]
Protocol: Ligand Exchange / Surface Treatment

Objective: Enhance Photoluminescence Quantum Yield (PLQY) of


 Quantum Dots.

Reagents:

  • Crude

    
     Quantum Dots (in Octane/Hexane)[1]
    
  • TDAI (Electronic Grade, >99%)[1]

  • Anhydrous Ethyl Acetate (MeOAc)[1]

Workflow:

  • Preparation: Dissolve TDAI in MeOAc to create a saturated washing solution.[1]

  • Precipitation: Add TDAI/MeOAc solution to the colloidal QD dispersion (1:1 v/v ratio). The polarity shift and ligand exchange will cause the QDs to flocculate.[1]

  • Centrifugation: Spin at 8,000 RPM for 5 minutes. Discard the supernatant (containing excess oleic acid/oleylamine).[1]

  • Redispersion: Redisperse the pellet in anhydrous Octane.

  • Validation: Measure PL emission. A successful passivation results in a narrowed FWHM and increased peak intensity compared to the pristine sample.[1]

Application B: Ion-Selective Electrodes (ISEs)

Context: TDAI serves as a dissociated ion-exchanger in polymeric membranes.[1] It is particularly effective for fabricating Iodide-selective sensors or as a generic anion-exchanger for enzymatic biosensors (e.g., Glucose, Uric Acid).[1]

Membrane Fabrication Protocol

Objective: Cast a PVC-based sensing membrane for potentiometric analysis.

Formulation Table:

Component Mass (mg) Role
High MW PVC 180 mg Polymer matrix

| Plasticizer | 360 mg | Solvent mediator (e.g.,


-NPOE or DBP) |
| TDAI  | 15–30 mg | Active Ionophore / Exchanger |
| Solvent  | 5.0 mL | Tetrahydrofuran (THF) |[1][2]

Step-by-Step Procedure:

  • Dissolution: Combine PVC, Plasticizer, and TDAI in a glass vial.[1] Add THF and stir magnetically for 2 hours until the solution is completely clear and viscous.

  • Casting: Pour the cocktail into a glass ring (20–30 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack (to slow evaporation) and let stand at room temperature for 24–48 hours. Do not apply heat, as this causes membrane inhomogeneity.[1]

  • Mounting: Cut a 5-mm disc from the master membrane and glue it to the tip of a PVC electrode body using THF.[1]

  • Conditioning: Fill the electrode with 0.01 M KI + 0.1 M NaCl (internal solution) and soak the tip in 0.01 M KI for 12 hours to establish equilibrium.

Mechanism Diagram (ISE)

The following diagram illustrates the equilibrium established at the membrane interface.[1]

ISE_Mechanism cluster_sample Sample Solution (Aqueous) cluster_membrane PVC Membrane Phase Sample_I I- (Analyte) TDA_I [TDMA+ :: I-] Complex Sample_I->TDA_I Phase Boundary Potential (Nernstian Response) TDMA TDMA+ (Lipophilic Cation) TDMA->TDA_I Ion Association

Figure 1: Electrochemical equilibrium at the sample/membrane interface.[1] The lipophilic TDMA+ cation anchors the iodide anion within the organic phase, allowing selective sensing of I- activity in the aqueous sample.[1]

Synthesis & Purification Workflow

Directive: Commercial "technical grade" TDAI is often insufficient for optoelectronics due to trace amine or metallic impurities.[1] The following protocol yields high-purity crystalline TDAI.

Reaction:


[1]
Synthesis Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10.0 g (19.2 mmol) of Tridodecylamine and 20 mL of Ethanol (absolute).

  • Alkylation: Add 4.0 mL (64 mmol, ~3.3 eq) of Methyl Iodide (Caution: Carcinogen/Volatile).

  • Reflux: Heat the mixture to mild reflux (approx. 60–65 °C) for 12–16 hours. The solution may turn slightly yellow.[1]

  • Evaporation: Remove the solvent and excess methyl iodide using a rotary evaporator under reduced pressure. A waxy solid will remain.[1][3]

Purification (Recrystallization)

Critical Step for removing unreacted amine.[1]

  • Solvent Choice: Use Heptane or Ethyl Acetate .[1][4]

  • Dissolution: Add minimum hot solvent (approx. 80 °C for heptane) to the crude solid until dissolved.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. TDAI will crystallize as white needles/powder.[1]

  • Filtration: Filter under vacuum and wash the cake with cold pentane or cold heptane.

  • Drying: Dry in a vacuum oven at 40 °C for 24 hours to remove solvent residues.

Synthesis_Workflow Start Start: Tridodecylamine + Methyl Iodide Reflux Reflux (EtOH, 16h) Start->Reflux Evap Rotary Evaporation Reflux->Evap Recryst Recrystallization (Hot Heptane) Evap->Recryst Product Pure TDAI (White Solid) Recryst->Product Yield > 85%

Figure 2: Synthesis and purification pipeline ensuring removal of tertiary amine precursors.

Safety & Handling

  • Hazards: TDAI is a skin and eye irritant.[1] Methyl Iodide (precursor) is a potent alkylating agent and suspected carcinogen.[1]

  • Storage: Store in a cool, dry place away from light. Iodides can oxidize to free iodine (

    
    ) upon prolonged light exposure, turning the solid yellow.[1]
    
  • Disposal: Dispose of as hazardous organic waste containing iodides.[1]

References

  • Sigma-Aldrich. Tridodecylmethylammonium iodide Product Specification & Safety Data Sheet. Link

  • Kim, Y., et al. (2023). "Revealing Atomic‐Level Surface Passivation of PbI2‐Reconditioned Red Perovskite Quantum Dots."[1] ResearchGate.[1] Link

  • Sukru, K., et al. (2005). "Preparation and application of a new glucose sensor based on iodide ion selective electrode."[1][5][6] Talanta, 65(1), 87-91.[1][5][6] Link[1]

  • Smolecule. Tridodecylmethylammonium chloride/iodide Research Applications. Link

  • Bentley, C. L., et al. (2016). "Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids."[1][7] Analytical Chemistry, 88(3), 1915-1921.[1][7] Link

Sources

Technical Guide: Solubility Profile and Applications of Tridodecylmethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of Tridodecylmethylammonium iodide (TDAI) (CAS: 29710-98-3). Designed for researchers in electrochemistry and organic synthesis, this document details solvent compatibility, thermodynamic mechanisms, and validated protocols for purification and membrane fabrication. TDAI is a lipophilic quaternary ammonium salt primarily utilized as an anion exchanger in Ion-Selective Electrodes (ISEs) and as a Phase Transfer Catalyst (PTC) . Its solubility profile—characterized by high affinity for low-dielectric organic solvents and insolubility in water—is the critical determinant of its functional performance.

Chemical Identity and Physicochemical Basis

To predict solubility behavior, one must analyze the amphiphilic structure of TDAI.

  • IUPAC Name: N,N,N-Tridodecyl-N-methylammonium iodide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 663.93 g/mol [1][2]

  • Structural Analysis: The cation features three long dodecyl (

    
    ) chains and one methyl group. This steric bulk creates a highly lipophilic "shell" around the positive nitrogen center, shielding the charge and reducing lattice energy compared to short-chain analogues (e.g., Tetramethylammonium iodide).
    
  • Implication: The dominant hydrophobic character dictates that TDAI behaves more like a non-polar lipid than a typical inorganic salt.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation forces governing TDAI solubility.

TDAI_Solvation cluster_mech Thermodynamic Drivers TDAI TDAI Solid Lattice Solvent_Polar Polar Aprotic (THF, Acetone) TDAI->Solvent_Polar High Solubility (Dipole-Ion + Van der Waals) Solvent_NonPolar Alkanes (Hexane) TDAI->Solvent_NonPolar Low/Partial Solubility (Dominant Van der Waals) Solvent_Water Water (H2O) TDAI->Solvent_Water Insoluble (Hydrophobic Effect) Mech1 C12 Chains: Require Non-polar interaction Solvent_Polar->Mech1 Mech2 I- Anion: Requires Polar solvation Solvent_Polar->Mech2

Figure 1: Solvation mechanism of TDAI. High solubility requires a solvent capable of accommodating the lipophilic tails while stabilizing the iodide anion.

Solvent Compatibility Matrix

The following data synthesizes empirical observations from ISE membrane fabrication and phase transfer catalysis workflows.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvent for synthesis and purification. Dissolves both the cation and anion effectively.
Ethers (Cyclic) Tetrahydrofuran (THF)Excellent Standard solvent for casting PVC membranes in ISE fabrication [1].
Aromatics Toluene, BenzeneGood Used in Phase Transfer Catalysis (PTC) to solubilize the catalyst in the organic phase.
Polar Aprotic Acetone, AcetonitrileGood to Moderate Good for dissolution; Acetone is often used in recrystallization mixtures.
Alcohols Methanol, EthanolModerate Soluble, but less effective than chlorinated solvents due to the extreme hydrophobicity of the

chains.
Alkanes Hexane, HeptanePoor / Antisolvent Used to precipitate TDAI from DCM or Acetone solutions during purification [2].
Ethers (Linear) Diethyl EtherPoor / Antisolvent Common antisolvent. TDAI precipitates when Ether is added to a concentrated DCM solution.
Water WaterInsoluble Critical property for its function as an ionophore (prevents leaching from the membrane).

Experimental Protocols

Protocol A: Purification via Solvent/Antisolvent Recrystallization

Commercial TDAI (often 97-98% purity) may contain trace amines or short-chain homologues. For high-sensitivity ISEs, purification is mandatory.

Principle: TDAI is highly soluble in Dichloromethane (DCM) but insoluble in Hexane.

  • Dissolution: Dissolve 1.0 g of crude TDAI in the minimum volume of DCM (approx. 2-3 mL) at room temperature. Ensure complete dissolution; filter if particulates remain.

  • Precipitation: Slowly add Hexane (or Diethyl Ether) dropwise to the stirring DCM solution.

    • Observation: The solution will turn cloudy (turbid) as the solubility limit is reached.

  • Crystallization: Continue adding Hexane until a persistent precipitate forms (ratio approx. 1:5 DCM:Hexane). Cool the mixture to 0°C or -20°C for 2 hours to maximize yield.

  • Collection: Filter the white precipitate using a sintered glass funnel (vacuum).

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature for 24 hours to remove solvent residues.

    • Note: Avoid heating above 60°C during drying to prevent degradation or yellowing (iodide oxidation).

Protocol B: ISE Membrane Fabrication (THF Casting)

This protocol demonstrates the practical application of TDAI solubility in THF [3].

Components:

  • High Molecular Weight PVC: 33% (w/w)

  • Plasticizer (e.g., o-NPOE or DOS): 66% (w/w)

  • TDAI (Ionophore): 1% (w/w)

  • Solvent: Tetrahydrofuran (THF)

Workflow:

  • Weighing: Weigh 10 mg TDAI, 330 mg PVC, and 660 mg Plasticizer into a glass vial.

  • Solvation: Add 3-5 mL of THF .

  • Homogenization: Vortex or stir for 30 minutes until a clear, viscous solution is obtained.

    • Checkpoint: If the solution is hazy, TDAI is not fully dissolved or the PVC is hydrated. Ensure anhydrous THF is used.

  • Casting: Pour into a glass ring (Petri dish) and allow THF to evaporate slowly over 24 hours (controlled environment) to form a transparent master membrane.

Visualization: Purification Workflow

Purification_Flow Start Crude TDAI (Solid) Step1 Dissolve in minimal DCM (Solvent) Start->Step1 Step2 Add Hexane dropwise (Antisolvent) Step1->Step2 Turbidity Onset Step3 Cool to 0°C (Crystallization) Step2->Step3 Step4 Vacuum Filtration Step3->Step4 End Pure TDAI (White Powder) Step4->End Dry under Vacuum

Figure 2: Recrystallization workflow utilizing the solubility differential between DCM and Hexane.

Handling and Stability

Solubility is not the only factor; chemical stability in solution is critical for reproducibility.

  • Light Sensitivity: Iodide salts are prone to oxidation (

    
    ), turning solutions yellow/brown.
    
    • Action: Store all TDAI solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Hygroscopicity: While the long alkyl chains provide hydrophobicity, the ionic headgroup can still attract moisture.

    • Action: Store solid TDAI in a desiccator. When preparing THF solutions for ISEs, use freshly distilled or anhydrous THF to prevent membrane opacification.

References

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Properties of Tetradecyltrimethylammonium Iodide (TDAI) Quaternary Ammonium Salt Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of TDAI in Advanced Formulations

Tetradecyltrimethylammonium iodide (TDAI) is a cationic quaternary ammonium salt that is gaining significant interest within the scientific community, particularly in the fields of drug delivery and antimicrobial research. Its amphiphilic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic tail, allows it to self-assemble into micelles in aqueous solutions, thereby altering interfacial properties. These characteristics make TDAI a promising candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs, as well as for developing novel antimicrobial formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of TDAI, its synthesis, and its potential applications. Recognizing the limited availability of direct experimental data for TDAI in the public domain, this guide will leverage data from its close structural analog, tetradecyltrimethylammonium bromide (TTAB), to provide a robust predictive framework for the behavior of TDAI. The influence of the iodide counter-ion on these properties will be discussed from a theoretical standpoint. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile surfactant.

I. Synthesis and Molecular Structure of TDAI

The primary route for the synthesis of TDAI is the Menschutkin reaction , a classic and efficient method for the quaternization of tertiary amines.[1] This SN2 reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide.

Reaction Pathway

The synthesis of TDAI is achieved through the reaction of trimethylamine with 1-iodotetradecane. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon of the 1-iodotetradecane. This results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the iodide ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.[1]

Menschutkin Reaction for TDAI Synthesis cluster_reactants Reactants cluster_product Product trimethylamine Trimethylamine (CH₃)₃N TDAI Tetradecyltrimethylammonium Iodide (TDAI) [CH₃(CH₂)₁₃N(CH₃)₃]⁺I⁻ trimethylamine->TDAI + iodotetradecane 1-Iodotetradecane CH₃(CH₂)₁₃I iodotetradecane->TDAI

Caption: Synthesis of TDAI via the Menschutkin reaction.

Experimental Protocol: Synthesis of TDAI

Objective: To synthesize Tetradecyltrimethylammonium Iodide (TDAI) from trimethylamine and 1-iodotetradecane.

Materials:

  • Trimethylamine solution (in a suitable solvent like ethanol)

  • 1-Iodotetradecane

  • Anhydrous acetone (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of trimethylamine in a suitable solvent (e.g., ethanol).

  • To this solution, add a stoichiometric equivalent of 1-iodotetradecane dropwise while stirring. The reaction is often exothermic, so controlled addition is recommended.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to ensure the completion of the reaction.

  • The progress of the reaction can be monitored by the precipitation of the TDAI salt, which is typically a white solid.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified TDAI product under vacuum.

Purification (Optional): For higher purity, the synthesized TDAI can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/ether).

II. Physicochemical Properties of TDAI

The performance of TDAI as a surfactant is dictated by its behavior at interfaces and its ability to form aggregates in solution. These properties are critical for its application in various formulations.

Critical Micelle Concentration (CMC)

The nature of the counter-ion can influence the CMC. Generally, for a given cationic head group and alkyl chain length, more hydrophobic or "softer" counter-ions (like iodide) tend to slightly lower the CMC compared to more hydrophilic or "harder" counter-ions (like bromide). This is because the softer iodide ion can more effectively screen the electrostatic repulsion between the cationic head groups in the micelle, thus favoring micellization at a lower concentration. Therefore, it is reasonable to predict that the CMC of TDAI will be slightly lower than that of TTAB under identical conditions.

Table 1: Comparison of CMC Values for Tetradecyltrimethylammonium Salts

Surfactant Counter-ion Approximate CMC (in water at 25°C) Reference
TTAB Bromide (Br⁻) 3.56 x 10⁻³ mol·dm⁻³ [2]

| TDAI | Iodide (I⁻) | Expected to be slightly < 3.56 x 10⁻³ mol·dm⁻³ | Predicted |

Experimental Protocol: Determination of CMC by Conductivity

Objective: To determine the Critical Micelle Concentration (CMC) of TDAI in an aqueous solution by measuring its conductivity.

Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and counter-ions contribute to the conductivity. Above the CMC, additional surfactant molecules form micelles. Micelles are larger and have a lower mobility than individual ions, and they also bind some of the counter-ions. This leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Materials:

  • TDAI

  • High-purity deionized water

  • Conductivity meter with a calibrated probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of TDAI of a known concentration (well above the expected CMC) in deionized water.

  • Place a known volume of deionized water in a thermostated beaker at a constant temperature (e.g., 25°C).

  • Immerse the conductivity probe into the water and allow it to equilibrate. Record the initial conductivity.

  • Make successive additions of small, known volumes of the TDAI stock solution to the beaker, allowing the solution to equilibrate after each addition before recording the conductivity.

  • Continue the additions until the concentration of TDAI is well above the expected CMC.

  • Plot the measured conductivity (κ) as a function of the TDAI concentration (C).

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.

CMC Determination by Conductivity cluster_workflow Workflow A Prepare TDAI Stock Solution C Titrate with TDAI Stock Solution A->C B Measure Conductivity of Water B->C D Record Conductivity at Each Concentration C->D E Plot Conductivity vs. Concentration D->E F Determine CMC from Slope Change E->F

Caption: Workflow for CMC determination using conductivity.

Surface Tension Reduction

Surfactants are highly effective at reducing the surface tension of a liquid. As the concentration of TDAI in water increases, the surfactant molecules adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension. Once the CMC is reached, the interface becomes saturated with surfactant molecules, and the surface tension remains relatively constant with further increases in concentration.

For TTAB, the surface tension of water (around 72 mN/m at 25°C) is reduced to a plateau value of approximately 36-38 mN/m at and above its CMC. It is expected that TDAI will exhibit a similar ability to reduce the surface tension of water.

Experimental Protocol: Measurement of Surface Tension by the Du Noüy Ring Method

Objective: To measure the surface tension of aqueous solutions of TDAI at various concentrations.

Principle: The Du Noüy ring method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Materials:

  • Tensiometer with a Du Noüy ring

  • A series of TDAI solutions of known concentrations

  • High-purity deionized water

  • Beakers or sample vessels

  • Thermostated water bath (optional, for temperature control)

Procedure:

  • Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming to red heat) to ensure complete wetting.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the TDAI solution of the lowest concentration in the sample vessel and position it on the tensiometer platform.

  • Lower the ring until it is fully submerged in the solution.

  • Slowly raise the ring, pulling it through the liquid surface. A liquid lamella will be formed.

  • The tensiometer will measure the force as the ring is raised. The maximum force just before the lamella breaks is recorded.

  • The instrument's software will typically calculate the surface tension, applying necessary correction factors.

  • Repeat the measurement for each TDAI concentration, starting from the lowest to the highest, to obtain a surface tension isotherm.

  • Plot the surface tension as a function of the logarithm of the TDAI concentration. The concentration at which the surface tension reaches a plateau is the CMC.

Aggregation Behavior and Micelle Characterization

Above the CMC, TDAI molecules aggregate to form micelles. The size and shape of these micelles can be characterized using techniques such as Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in solution. From these fluctuations, the hydrodynamic radius of the micelles can be determined. For single-chain quaternary ammonium surfactants like TDAI, the micelles are typically spherical with a hydrodynamic radius in the range of 2-5 nm.

Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius of TDAI micelles.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • TDAI solution at a concentration above its CMC

  • High-purity deionized water (filtered through a 0.22 µm filter)

  • DLS cuvettes

Procedure:

  • Prepare a solution of TDAI in filtered, deionized water at a concentration significantly above the CMC (e.g., 10-20 times the CMC).

  • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.

  • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Perform the DLS measurement according to the instrument's software instructions. The software will typically perform a correlation analysis of the scattered light intensity fluctuations.

  • The software will then calculate the size distribution and the average hydrodynamic radius of the micelles using the Stokes-Einstein equation.

III. Thermal Stability

The thermal stability of a surfactant is a critical parameter for its storage, formulation, and application, especially in processes that involve heating. Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

For quaternary ammonium halides, the thermal decomposition temperature is influenced by the nature of the counter-ion. The stability generally follows the order: Cl⁻ > Br⁻ > I⁻.[3] This trend is attributed to the bond strength between the cation and the anion. The weaker bond in the iodide salt leads to a lower decomposition temperature. Therefore, TDAI is expected to have a lower thermal decomposition temperature than its bromide (TTAB) and chloride (TDAC) counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA) of TDAI

Objective: To determine the thermal decomposition temperature of TDAI.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TDAI sample (dried)

  • TGA sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.

  • Accurately weigh a small amount of the dried TDAI sample (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

  • Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 600°C).

  • The instrument will record the sample mass as a function of temperature.

  • The resulting TGA curve will show a plot of percentage weight loss versus temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

IV. Applications of TDAI

The unique properties of TDAI make it a valuable component in several advanced applications, particularly in the pharmaceutical and biomedical fields.

Drug Delivery Systems

Cationic surfactants like TDAI can be used to formulate various drug delivery systems, such as nanoemulsions, microemulsions, and solid lipid nanoparticles. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The hydrophobic core of the TDAI micelles can encapsulate lipophilic drug molecules, while the hydrophilic shell provides stability in aqueous environments. The positive charge of the TDAI head group can also promote interaction with negatively charged biological membranes, potentially enhancing cellular uptake.

Drug Delivery with TDAI Micelle cluster_micelle TDAI Micelle in Aqueous Solution center Hydrophobic Core (Encapsulated Drug) s1 TDAI center->s1 s2 TDAI center->s2 s3 TDAI center->s3 s4 TDAI center->s4

Caption: Schematic of a TDAI micelle encapsulating a drug.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The positively charged head group of TDAI can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The presence of the iodide counter-ion may also contribute to the antimicrobial effect, as iodine itself is a potent antimicrobial agent.[4]

Experimental Protocol: Assessment of Antimicrobial Activity by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of TDAI against a specific microorganism.

Principle: The broth microdilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • TDAI

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of TDAI in the appropriate sterile broth.

  • Perform serial two-fold dilutions of the TDAI stock solution in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard value (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate (containing the different TDAI concentrations and controls) with the microbial suspension. Include a positive control (microorganism with no TDAI) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of TDAI at which no visible growth is observed.

V. Conclusion and Future Perspectives

Tetradecyltrimethylammonium iodide (TDAI) is a cationic surfactant with significant potential in various scientific and industrial applications, particularly in drug delivery and as an antimicrobial agent. While direct experimental data for TDAI is limited, a comprehensive understanding of its properties can be inferred from its close analog, TTAB, and from fundamental principles of surfactant science. The presence of the iodide counter-ion is expected to subtly influence its physicochemical properties, such as a slight lowering of the CMC and a reduced thermal stability compared to its bromide counterpart.

VI. References

  • TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Chemical Properties and Synthesis of Tetradecyltrimethylammonium Bromide. (n.d.). Retrieved February 12, 2026, from [Link]

  • Tetradecyltrimethylammonium. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Comparison of the critical micelle concentration (CMC) of aqueous TTAB... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Applications of Tridodecylmethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tridodecylmethylammonium iodide (TDMAC) is a quaternary ammonium salt distinguished by its highly lipophilic character, stemming from three long dodecyl chains. While it has applications as a surfactant and phase-transfer catalyst, its most significant role in electrochemistry is as a highly effective ion-exchanger in the fabrication of anion-selective electrodes, particularly for iodide (I⁻).[1] This guide provides a comprehensive overview of the fundamental principles governing its function and detailed protocols for its application in potentiometric and voltammetric systems. We will explore the causal relationship between its molecular structure and its electrochemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Fundamental Principles of the Tridodecylmethylammonium (TDMA⁺) Cation in Electrochemical Systems

Chemical Structure and Physicochemical Properties

Tridodecylmethylammonium iodide is comprised of a central nitrogen atom bonded to three dodecyl (C₁₂) chains, one methyl group, and an iodide counter-ion. The defining feature is the bulky, sterically hindered quaternary ammonium cation, [TDMA]⁺. This structure imparts critical properties for electrochemical applications:

  • High Lipophilicity: The three long alkyl chains render the [TDMA]⁺ cation extremely soluble in non-polar environments, such as the plasticized polyvinyl chloride (PVC) matrices used for ion-selective electrode membranes.[2][3] This property is paramount for ensuring the long-term stability of the sensor by preventing the active component from leaching into the aqueous sample.[4]

  • Anion-Exchanging Capability: The permanent positive charge on the nitrogen atom allows it to form a strong, yet reversible, ion pair with anions.

The [TDMA]⁺ Cation as a Lipophilic Anion Exchanger

In the context of anion-selective membranes, a lipophilic cation like [TDMA]⁺ functions as an anion exchanger. The selectivity of such an exchanger is governed by the Hofmeister series, which ranks ions based on their lipophilicity and the Gibbs free energy of transfer between aqueous and organic phases. For a given cationic site, the preference for anions generally follows this sequence:

ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > HPO₄²⁻ > SO₄²⁻

The large, polarizable, and weakly hydrated iodide ion has a highly favorable energy of transfer into the organic membrane phase when paired with a similarly large and lipophilic cation like [TDMA]⁺. This strong interaction forms the basis of the iodide selectivity.

Part 2: Application in Potentiometry: Iodide-Selective Electrodes (ISEs)

The primary application of TDMAC in electrochemistry is as the active sensing component (ionophore or, more accurately, ion-exchanger) in PVC membrane-based iodide-selective electrodes.

Mechanism of the TDMAC-Based Iodide ISE

A TDMAC-based ISE operates on the principle of interfacial potential generation. The PVC membrane, containing TDMAC, is positioned between the internal reference solution (containing a fixed concentration of iodide) and the external sample solution. At both interfaces, a selective ion-exchange equilibrium is established.

A change in the iodide activity in the sample solution causes a corresponding change in the phase boundary potential at the sample-membrane interface. Since the potential at the internal-membrane interface is fixed, the overall membrane potential, measured at zero current, reflects the iodide activity in the sample. This relationship is described by the Nernst equation.

Below is a diagram illustrating the mechanism at the membrane-sample interface.

G TDMAC_I [TDMA]⁺---I⁻ TDMAC_plus [TDMA]⁺ I_sample I⁻ (Sample) I_sample->TDMAC_I Selective Ion Exchange X_sample X⁻ (Interferent) X_sample->TDMAC_plus Low Affinity interface

Caption: Mechanism of a TDMAC-based iodide ISE membrane.

Experimental Protocol: Fabrication of a TDMAC-Based Iodide ISE

This protocol describes the preparation of a lab-based iodide-selective electrode. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • Tridodecylmethylammonium iodide (TDMAC) (Ion-exchanger)

  • High molecular weight Polyvinyl chloride (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Tetrahydrofuran (THF), inhibitor-free

Procedure:

  • Cocktail Preparation: In a 10 mL glass vial, dissolve the membrane components in 2 mL of THF according to the weight percentages in the table below. Stir until the solution is clear and homogeneous.

    Component Role Weight %
    TDMAC Ion-Exchanger 1-2%
    PVC Matrix ~33%

    | o-NPOE | Plasticizer | ~65% |

  • Membrane Casting: Pour the membrane cocktail into a 2 cm diameter glass ring resting on a clean, flat glass plate. Cover loosely with a watch glass to allow for slow evaporation of the THF. Let it evaporate for at least 24 hours.

  • Electrode Body Assembly:

    • Cut a 5 mm diameter disc from the master membrane using a cork borer.

    • Glue the membrane disc to the end of a PVC electrode body using a PVC-THF slurry. Allow the glue to set completely.

  • Conditioning:

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl + 0.01 M KI).

    • Insert an Ag/AgCl internal reference electrode.

    • Condition the ISE by soaking it in a 0.01 M KI solution for at least 12 hours before first use.[5]

Performance Characteristics & Optimization

The performance of the fabricated ISE must be validated through calibration.

ParameterTypical ValueField Insight & Causality
Linear Range 10⁻⁶ M to 10⁻¹ M[6]The range is limited at the high end by saturation of the membrane and at the low end by ion leakage from the membrane or interference.
Nernstian Slope -55 to -60 mV/decadeA near-Nernstian slope (~59 mV for monovalent ions) indicates ideal electrode behavior and proper ion-exchange equilibrium. Deviations suggest interference or membrane fouling.
Limit of Detection ~5x10⁻⁷ M[6]Determined by the intersection of the extrapolated linear segments of the calibration curve. It can be improved by optimizing the internal solution and membrane composition.
Response Time < 30 secondsThe time to reach 95% of the final potential. It is dependent on the diffusion of ions across the stagnant sample layer at the membrane interface.
Lifetime > 2 months[7]Primarily limited by the gradual leaching of the plasticizer (o-NPOE) and the ion-exchanger (TDMAC) from the PVC matrix. The high lipophilicity of TDMAC is key to a longer lifetime.[4]
pH Range 2-12[8]Outside this range, H⁺ or OH⁻ can interfere, or the membrane components may degrade.
Case Study: Indirect Glucose Biosensor

TDMAC-based iodide ISEs are integral to certain biosensor designs, such as for glucose.[1] The detection is not direct but relies on measuring the consumption of iodide in an enzyme-coupled reaction.

Workflow:

  • Enzymatic Reaction: Glucose oxidase (GOx) catalyzes the oxidation of glucose, producing H₂O₂.

  • Indicator Reaction: Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize iodide (I⁻) to iodine (I₂).

  • Potentiometric Detection: The TDMAC-based ISE measures the resulting decrease in I⁻ concentration. The magnitude of this decrease is directly proportional to the initial glucose concentration.

G glucose Glucose + O₂ gox Glucose Oxidase (GOx) glucose->gox h2o2 H₂O₂ + Gluconic Acid gox->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp iodide_in 2I⁻ (Iodide) iodide_in->hrp ise Iodide ISE (TDMAC-based) iodide_in->ise Measures [I⁻] decrease iodine_out I₂ (Iodine) + 2H₂O hrp->iodine_out signal Δ Potential ∝ [Glucose] ise->signal

Caption: Workflow for indirect glucose detection.

Part 3: Application in Voltammetry: TDMAC as an Ion-Pairing Agent

While less documented for TDMAC specifically, its structural similarity to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) strongly suggests its utility as a surface modifier and ion-pairing agent in voltammetry for enhancing the detection of anions.[9]

Principle of Ion-Pairing Voltammetry

This technique enhances sensitivity by preconcentrating the analyte at the electrode surface prior to the potential sweep. For an anionic analyte like iodide, a cationic surfactant is used to modify the electrode.

Mechanism of TDMAC at the Electrode Surface
  • Adsorption: The lipophilic tridodecyl chains of the [TDMA]⁺ cation cause it to adsorb onto the surface of a hydrophobic working electrode (e.g., glassy carbon or carbon paste).

  • Surface Modification: This adsorption creates a positively charged film on the electrode surface.

  • Preconcentration: During an accumulation step at a set potential, iodide anions from the bulk solution are electrostatically attracted to the modified surface, forming an ion pair with the adsorbed [TDMA]⁺.

  • Stripping: The potential is then swept, and the concentrated iodide is oxidized (stripped) from the surface, producing a sharp, well-defined peak current that is significantly larger than what would be observed without the preconcentration step.

G cluster_electrode Working Electrode Surface cluster_solution Aqueous Solution electrode Electrode Material (e.g., Glassy Carbon) tdma_layer Adsorbed [TDMA]⁺ Layer step3 3. Voltammetric Stripping (Oxidation) tdma_layer->step3 2I⁻ → I₂ + 2e⁻ iodide I⁻ iodide->tdma_layer Ion-Pairing step1 1. Adsorption of TDMAC step2 2. Electrostatic Accumulation of I⁻

Caption: Ion-pairing voltammetry mechanism using TDMAC.

Experimental Protocol: Voltammetric Determination of Iodide

Apparatus:

  • Voltammetric analyzer with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference, Pt wire auxiliary).

  • Supporting electrolyte: e.g., 0.1 M phosphate buffer, pH 7.0.

Procedure:

  • Electrode Modification (in-situ): Add a small concentration of TDMAC (e.g., 10-100 µM) directly to the supporting electrolyte solution containing the sample.

  • Preconcentration Step: Apply a positive potential (e.g., +0.2 V vs. Ag/AgCl) to the working electrode for a defined period (e.g., 60-120 seconds) while stirring the solution. This allows the TDMAC to adsorb and the iodide to accumulate.

  • Stripping Step: Stop the stirring. Scan the potential towards more positive values (e.g., from +0.2 V to +0.8 V) using a technique like linear sweep or square-wave voltammetry.

  • Quantification: Record the peak current corresponding to the oxidation of iodide. The peak height is proportional to the iodide concentration in the sample. A standard addition method is recommended for quantification in complex matrices.

Conclusion

Tridodecylmethylammonium iodide is a specialized quaternary ammonium salt whose unique molecular architecture makes it an excellent tool for electrochemical analysis. Its primary, well-established role is as a lipophilic anion-exchanger in the membranes of highly selective potentiometric sensors for iodide. Furthermore, based on the behavior of analogous surfactants, it holds significant promise as an effective ion-pairing agent for enhancing the sensitivity of voltammetric methods. This guide provides the theoretical framework and practical protocols to empower researchers to leverage the distinct properties of TDMAC in developing robust and sensitive electrochemical sensing platforms.

References

  • MDPI. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

  • MDPI. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

  • OUCI. (n.d.). Review on new ionophore species for membrane ion selective electrodes. Retrieved from [Link]

  • PubMed. (2007). PVC membrane electrode based on triheptyl dodecyl ammonium iodide for the selective determination of molybdate(VI). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Voltammetric determination of iodide in iodized table salt using cetyltrimethylammonium bromide as ion-pairing. Retrieved from [Link]

  • PubMed. (1996). Preparation of an iodide ion-selective electrode by chemical treatment of a silver wire. Retrieved from [Link]

  • Wikipedia. (n.d.). Supporting electrolyte. Retrieved from [Link]

  • Sentek. (n.d.). Operating Instructions - Iodide Ion Selective Electrode. Retrieved from [Link]

  • ResearchGate. (2026). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). All-Solid-State Iodide Selective Electrode for Iodimetry of Iodized Salts and Vitamin C. Retrieved from [Link]

  • Scribd. (n.d.). Talanta 65 (2005) 1241-1253. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of ion-selective electrode and inductively coupled plasma-mass spectrometry to determine iodine in milk-based nutritional products. Retrieved from [Link]

  • Ionode. (n.d.). Ionode ISE-I Iodide Ion Selective Electrode. Retrieved from [Link]

  • PubMed. (2007). Simultaneous determination of traces of heavy metals by solid-phase spectrophotometry. Retrieved from [Link]

  • Nico2000.net. (n.d.). Technical Specifications for the Iodide Ion-Selective Electrode. Retrieved from [Link]

  • PubMed. (2005). Automatic flow procedure based on multicommutation exploiting liquid-liquid extraction for spectrophotometric lead determination in plant material. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and preconcentration procedures for the determination of lead using spectrometric techniques: a review. Retrieved from [Link]

  • NT Sensors. (n.d.). Iodide Ion Selective Electrode (ISE). Retrieved from [Link]

  • SciELO México. (n.d.). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Retrieved from [Link]

  • Talanta. (2005). Review of procedures involving separation and preconcentration for the determination of cadmium using spectrometric techniques. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Ion-selective Electrodes Based on PVC Membranes for Potentiometric Sensor Applications: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Retrieved from [Link]

  • Professor J.Th.G. Overbeek 1911 – 2007. (n.d.). a). Outline of Method. Retrieved from [Link]

  • PubMed. (2016). Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Tridodecylmethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tridodecylmethylammonium iodide (TDMai) is a quaternary ammonium salt with significant applications as a phase transfer catalyst, surfactant, and in the synthesis of nanomaterials.[1][2] This document provides a detailed, field-proven protocol for the synthesis of TDMai via the quaternization of tridodecylamine with methyl iodide. The guide covers the reaction mechanism, step-by-step experimental procedures for synthesis and purification, comprehensive safety protocols for handling reagents, and analytical methods for product characterization. The objective is to equip researchers with a robust and reproducible methodology to obtain high-purity TDMai for research and development applications.

Scientific Principle: The Menshutkin Reaction

The synthesis of Tridodecylmethylammonium iodide from tridodecylamine is a classic example of the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine (tridodecylamine) with an alkyl halide (methyl iodide) to form a quaternary ammonium salt.[3][4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the tridodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion serving as the leaving group.[5]

Menshutkin_Reaction cluster_transition Transition State TDA Tridodecylamine N(C12H25)3 TS TDA->TS Nucleophilic Attack (SN2) MeI Methyl Iodide CH3I MeI->TS TDMai Tridodecylmethylammonium Iodide [N(C12H25)3CH3]+I- TS->TDMai Bond Formation & Leaving Group Departure

Caption: SN2 mechanism of the Menshutkin reaction for TDMai synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals

Proper preparation and handling of reagents are critical for reaction success and laboratory safety.

Compound Formula Molar Mass ( g/mol ) CAS Number Key Properties
TridodecylamineC₃₆H₇₅N522.00102-87-4Waxy solid, tertiary amine
Methyl IodideCH₃I141.9474-88-4Highly Toxic , Carcinogen, Volatile Liquid[6][7]
AcetoneC₃H₆O58.0867-64-1Anhydrous, polar aprotic solvent
EthanolC₂H₅OH46.0764-17-5Reagent grade, for recrystallization
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous, for washing
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

  • Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Protocols: Handling Methyl Iodide

WARNING: Methyl iodide is a potent alkylating agent and is classified as toxic, a suspected carcinogen, and can cause severe irritation upon contact or inhalation.[7] Strict adherence to safety protocols is mandatory.

  • Ventilation: All operations involving methyl iodide must be performed inside a certified chemical fume hood with proper airflow.[7][8]

  • Personal Protective Equipment (PPE):

    • Gloves: Use double-layered gloves, consisting of nitrile or neoprene, as they offer better resistance than latex.[9]

    • Eye Protection: Wear chemical splash goggles at all times.[10]

    • Lab Coat: A flame-resistant, chemical-resistant lab coat is required.[9]

  • Storage: Store methyl iodide in a cool, dry, well-ventilated area away from light, heat, and incompatible substances.[8][9] The container must be tightly sealed.

  • Spill & Emergency Response:

    • Spill: In case of a spill, evacuate the area immediately. Use an absorbent material designed for organic solvents to contain the spill.[9] Ventilate the area thoroughly. Dispose of contaminated materials as hazardous waste.

    • Exposure:

      • Inhalation: Move to fresh air immediately and seek medical attention.[7][9]

      • Skin Contact: Wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[9][10]

      • Eye Contact: Rinse eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.[7][9]

  • Waste Disposal: Collect all methyl iodide waste in a designated, properly labeled hazardous waste container. Never dispose of it down the drain.[9]

Experimental Protocols

The following protocols detail the synthesis and subsequent purification of Tridodecylmethylammonium iodide.

Part 1: Synthesis via Quaternization

This protocol is based on a 10 mmol scale and can be adjusted as needed.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve tridodecylamine (5.22 g, 10 mmol) in 40 mL of anhydrous acetone. Add a magnetic stir bar to the flask.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath on a magnetic stirrer. Ensure a gentle flow of cooling water through the condenser.

  • Addition of Methyl Iodide: While stirring the solution, carefully add a slight excess of methyl iodide (0.75 mL, ~1.72 g, 12 mmol) to the flask using a syringe or dropping funnel. The reaction is often exothermic.[11][12]

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 50-55 °C) and maintain this temperature with continuous stirring.[4] The reaction progress can be monitored by the precipitation of the white, solid TDMai product, which is sparingly soluble in acetone.[5] Allow the reaction to proceed for 12-24 hours to ensure completion.

  • Initial Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

  • Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid product on the filter with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove unreacted methyl iodide and other soluble impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvent. A preliminary yield should be calculated at this stage. The crude product can now be taken for purification.

Part 2: Purification by Recrystallization

Recrystallization is a purification technique used to remove impurities from solids based on differences in solubility.[13] The goal is to dissolve the impure compound in a hot solvent and have it crystallize again in a purer form as the solution cools.[14]

Step-by-Step Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for quaternary ammonium salts.[5] The goal is to find a system where TDMai is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude TDMai solid in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.[14][15] If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Inducing Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.[13][14]

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1]

Characterization and Validation

To confirm the identity and purity of the synthesized Tridodecylmethylammonium iodide, the following analytical techniques are recommended.

Technique Parameter Expected Result
Melting Point Melting Range106-107 °C. A sharp, narrow melting range indicates high purity.[1][16]
¹H NMR Chemical Shifts (δ)Expected peaks for the -(N⁺)-CH₃ group (singlet, ~3.1-3.3 ppm), the long alkyl chains -(CH₂)n- (multiplets, ~1.2-1.4 ppm), the -CH₂-CH₂-N⁺- group (triplet, ~3.2-3.4 ppm), and the terminal -CH₃ groups of the dodecyl chains (triplet, ~0.8-0.9 ppm).[17]
Mass Spectrometry m/zDetection of the cationic component [C₃₇H₇₈N]⁺ at m/z ≈ 536.6.

Comprehensive Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants 1. Weigh Tridodecylamine Measure Methyl Iodide & Acetone Setup 2. Dissolve Amine in Acetone in Round-Bottom Flask Reactants->Setup Reaction 3. Add Methyl Iodide Reflux at 50-55°C for 12-24h Setup->Reaction Cooling 4. Cool to Room Temp Then Place in Ice Bath Reaction->Cooling Isolation 5. Filter Crude Product Wash with Diethyl Ether Cooling->Isolation Crude Crude TDMai Product Isolation->Crude Dissolve 6. Dissolve Crude Product in Minimal Hot Ethanol Crude->Dissolve Crystallize 7. Slow Cool to Room Temp Induce Crystallization Dissolve->Crystallize Cool_Pure 8. Cool in Ice Bath to Maximize Yield Crystallize->Cool_Pure Filter_Pure 9. Filter Purified Crystals Wash with Cold Ethanol Cool_Pure->Filter_Pure Pure Pure TDMai Product Filter_Pure->Pure Drying 10. Dry Under Vacuum Pure->Drying Characterize 11. Characterize by: - Melting Point - ¹H NMR - Mass Spec Drying->Characterize Final Final Validated Product Characterize->Final

Caption: End-to-end workflow for the synthesis and validation of TDMai.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Extend reaction time or slightly increase temperature. Verify reagent purity.
Product is Oily/Gummy Presence of impurities; incomplete removal of solvent.Wash thoroughly with a non-polar solvent (hexanes/ether). Ensure complete drying under vacuum. Re-attempt recrystallization with a different solvent system.[18]
Poor Crystal Formation Cooling was too rapid; solution is too dilute (too much solvent used).Allow solution to cool more slowly. If no crystals form, gently scratch the inside of the flask or add a seed crystal.[13] If too dilute, evaporate some solvent and re-cool.
Product Fails Characterization Impurities present; incorrect product formed.Review ¹H NMR for peaks corresponding to starting materials. If impure, repeat the recrystallization step. Verify all reaction parameters were correct.

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from [Link]

  • ChemicalsChem Blogs. (n.d.). Managing Methyl Iodide Spills and Accidents. Retrieved from [Link]

  • Wikipedia. (2024). Quaternary ammonium cation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Dakota Chemicals. (n.d.). The Synthesis and Applications of Quaternary Ammonium Salts. Retrieved from [Link]

  • Gorsh, O., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493. Retrieved from [Link]

  • Google Patents. (1997). EP0791575A1 - Method of synthesis of a quaternary ammonium salt.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. Retrieved from [Link]

  • European Patent Office. (1997). EP 0 791 575 A1 - Method of synthesis of a quaternary ammonium salt. Retrieved from [Link]

  • Google Patents. (1964). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Organic Syntheses. (n.d.). Procedure for Iodotrimethylsilane. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

  • Google Patents. (1973). US3755334A - New quaternization method.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Molecules, 28(14), 5369. Retrieved from [Link]

  • Reddit. (2025). r/Chempros: Quaternary ammonium salt purification. Retrieved from [Link]

  • DTIC. (1969). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemistry by Saiful. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1997). US5624567A - Process for removing iodine/iodide from aqueous solutions.
  • ResearchGate. (2021). 1H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,.... Retrieved from [Link]

  • ResearchGate. (2013). How can I react methyl iodide with triethylamine and isolate the product with high purity?. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6381, Tetramethylammonium iodide. Retrieved from [Link]

Sources

Mastering the Art of Ion-Selective Sensing: A Detailed Protocol for Tridodecylmethylammonium Iodide (TDDMAI) PVC Membrane Preparation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the preparation of polyvinyl chloride (PVC) matrix membranes incorporating tridodecylmethylammonium iodide (TDDMAI). These membranes are the core sensing element in ion-selective electrodes (ISEs) designed for the precise and reliable measurement of iodide ions in various aqueous environments. By moving beyond a simple recitation of steps, this document elucidates the rationale behind each component and procedural choice, empowering researchers to not only replicate the protocol but also to intelligently adapt it for specific applications.

Introduction: The Principle of Ion-Selective Recognition

Ion-selective electrodes are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. The heart of an anion-selective ISE is a specialized membrane, typically a polymer matrix, which exhibits selective permeability to the target anion. In this protocol, the membrane's selectivity for iodide (I⁻) is conferred by Tridodecylmethylammonium iodide (TDDMAI), a quaternary ammonium salt.

The fundamental mechanism relies on an ion-exchange process at the membrane-sample interface. The lipophilic TDDMA⁺ cations are physically entrapped within the hydrophobic PVC matrix. To maintain charge neutrality, these cations are paired with iodide anions. When the membrane is exposed to a sample containing iodide, a dynamic equilibrium is established, leading to a potential difference across the membrane that is proportional to the logarithm of the iodide ion activity in the sample, as described by the Nernst equation.

Causality of Component Selection: A Deeper Look

The performance of the TDDMAI PVC membrane is critically dependent on the careful selection and proportioning of its constituent components. Each element plays a distinct and synergistic role in the overall functionality of the resulting ion-selective electrode.

  • Poly(vinyl chloride) (PVC) - The Structural Backbone: High molecular weight PVC is the polymer of choice due to its excellent chemical stability, mechanical strength, and ability to form a durable, non-porous film when plasticized. It provides the necessary physical support and containment for the other membrane components.

  • Tridodecylmethylammonium iodide (TDDMAI) - The Ionophore: TDDMAI serves as the ion-exchanger or ionophore. The large, bulky tridodecylmethylammonium cation is highly lipophilic, ensuring it remains immobilized within the PVC membrane and does not leach into the aqueous sample. Its associated iodide anion is the mobile charge carrier that facilitates the selective recognition and transport of iodide ions across the membrane interface.

  • Plasticizer - The Solvent Mediator: The plasticizer is a crucial, non-volatile organic liquid that is intimately mixed with the PVC. Its primary function is to lower the glass transition temperature of the PVC, transforming the rigid polymer into a flexible, gel-like matrix.[1] This softening of the polymer allows for the necessary mobility of the ionophore and the target ions within the membrane phase. The choice of plasticizer also significantly impacts the dielectric constant of the membrane, which in turn influences the selectivity and working concentration range of the electrode.[2][3] o-Nitrophenyl octyl ether (o-NPOE) is frequently used in anion-selective electrodes due to its high dielectric constant, which promotes the dissociation of ion pairs within the membrane.

  • Tetrahydrofuran (THF) - The Casting Solvent: THF is a volatile solvent chosen for its ability to dissolve all membrane components—PVC, TDDMAI, and the plasticizer—to form a homogeneous "cocktail" solution.[4] Its high volatility ensures that it can be completely removed by evaporation after the membrane is cast, leaving behind a uniform, solid-phase sensing film.

Materials and Reagents

ComponentGradeSupplier (Example)Purpose
Tridodecylmethylammonium iodide (TDDMAI)≥98.0%Sigma-AldrichIonophore/Ion-Exchanger
High Molecular Weight Poly(vinyl chloride) (PVC)SelectophoreSigma-AldrichPolymer Matrix
2-Nitrophenyloctyl ether (o-NPOE)SelectophoreSigma-AldrichPlasticizer/Solvent Mediator
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichCasting Solvent
Potassium Iodide (KI)ACS Reagent, ≥99.0%Fisher ScientificConditioning/Calibration
Deionized WaterType I, 18.2 MΩ·cmMilliporeSolution Preparation

Experimental Protocol: Step-by-Step Membrane Fabrication

This protocol details the preparation of a "membrane cocktail" sufficient for casting several membranes. All procedures should be conducted in a well-ventilated fume hood.

Preparation of the Membrane Cocktail

The following is a typical weight/weight percentage composition for an iodide-selective membrane. Researchers may need to optimize these ratios for their specific application.

ComponentWeight (mg)Weight Percentage (%)
TDDMAI4.0~1%
PVC132.0~33%
o-NPOE264.0~66%
Total Solids 400.0 100%
THF4.0 mL-
  • Weighing: Accurately weigh each of the solid components (TDDMAI, PVC, and o-NPOE) into a clean, dry 10 mL glass vial.

  • Dissolution: Add 4.0 mL of anhydrous THF to the vial.

  • Homogenization: Cap the vial tightly and agitate the mixture using a vortex mixer until all components are fully dissolved. This may take several minutes. The resulting solution should be clear and slightly viscous. This is the "membrane cocktail."

Membrane Casting and Curing
  • Substrate Preparation: Prepare a clean, flat glass plate as the casting surface. A standard microscope slide works well. Ensure the surface is free of dust and grease.

  • Casting: Using a pipette, carefully deposit a small volume (e.g., 200-300 µL) of the membrane cocktail onto the glass plate.

  • Solvent Evaporation: Cover the cast membrane with a petri dish lid, slightly propped up to allow for slow solvent evaporation. This slow evaporation is critical for forming a uniform, mechanically stable membrane. Allow the THF to evaporate completely at room temperature for at least 24 hours.

  • Membrane Retrieval: Once the membrane is fully cured (it will appear as a clear, flexible film), carefully peel it from the glass substrate using a pair of fine-tipped forceps.

Electrode Body Assembly
  • Disc Cutting: From the cast membrane sheet, cut small circular discs of a diameter suitable for the tip of your ISE body (e.g., 5-7 mm). A sharp cork borer is ideal for this purpose.

  • Mounting: Securely mount the membrane disc at the end of the PVC electrode body. This is often achieved by gluing the membrane to the electrode body using a PVC/THF slurry.

  • Internal Filling Solution: Fill the electrode body with the internal reference solution. For an iodide-selective electrode, a common choice is 0.1 M KCl + 0.1 M KI.

  • Internal Reference Electrode: Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution, ensuring it is in electrolytic contact.

Visual Workflow and Electrode Structure

The following diagrams illustrate the membrane preparation workflow and the general assembly of the resulting ion-selective electrode.

Workflow cluster_prep Membrane Cocktail Preparation cluster_casting Membrane Casting & Curing cluster_assembly Electrode Assembly Weigh Weigh Components (PVC, TDDMAI, o-NPOE) Add_THF Add THF Solvent Weigh->Add_THF Vortex Vortex to Homogenize Add_THF->Vortex Cast Cast on Glass Plate Vortex->Cast Evaporate Slow Evaporation (24 hours) Cast->Evaporate Peel Peel Cured Membrane Evaporate->Peel Cut Cut Membrane Disc Peel->Cut Mount Mount on Electrode Body Cut->Mount Fill Add Internal Filling Solution Mount->Fill Insert Insert Internal Reference Electrode Fill->Insert

Caption: Experimental workflow for TDDMAI PVC membrane preparation and electrode assembly.

Caption: Schematic of a TDDMAI PVC membrane ion-selective electrode.

Mandatory Membrane Conditioning: The Key to Stable Response

A freshly prepared membrane will not yield a stable or reproducible potentiometric response. It is imperative to condition the membrane before its first use. This process ensures that the membrane-solution interface is properly equilibrated and saturated with the primary ion (I⁻).

Standard Conditioning Protocol:

  • Soaking: Immerse the tip of the assembled ISE in a 1.0 x 10⁻³ M KI solution.

  • Duration: Let the electrode soak for at least 12-24 hours. For initial use or after prolonged storage, a 24-hour conditioning period is recommended.[3]

  • Storage: Between measurements, the electrode should be stored in a dilute solution of the primary ion (e.g., 1.0 x 10⁻⁴ M KI) to maintain the hydrated and equilibrated state of the membrane surface.

An alternative, advanced approach involves adding the primary ion solution directly to the membrane cocktail, which can circumvent the need for lengthy conditioning protocols.[2][5] However, this requires careful optimization of the ion concentration to avoid altering the membrane's physical properties.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the performance of the final electrode. A successfully prepared and conditioned TDDMAI PVC membrane electrode should exhibit the following characteristics when calibrated using a series of standard iodide solutions:

  • Nernstian Response: The electrode potential should vary linearly with the logarithm of the iodide ion activity. The slope of this calibration curve should be close to the theoretical Nernstian value of -59.16 mV per decade change in concentration at 25°C for a monovalent anion like iodide.

  • Wide Linear Range: The electrode should exhibit a linear response over a broad concentration range, typically from 10⁻¹ M down to 10⁻⁵ M or lower.

  • Low Detection Limit: The limit of detection is determined by the intersection of the extrapolated linear segments of the calibration curve.

  • High Selectivity: The electrode should show a high preference for iodide ions over other potentially interfering anions. Selectivity coefficients can be determined using the fixed interference method or the separate solution method.

  • Stable and Reproducible Potential: The electrode should provide a stable potential reading in a given solution and this reading should be reproducible over multiple measurements.

Deviation from these ideal behaviors often points to issues in the membrane preparation, such as incorrect component ratios, incomplete dissolution of components, or inadequate conditioning.

Conclusion

The preparation of a high-performance Tridodecylmethylammonium iodide PVC membrane is a systematic process that relies on a sound understanding of the role of each component and adherence to a meticulous protocol. By carefully controlling the composition of the membrane cocktail, the casting and curing conditions, and the final conditioning of the electrode, researchers can fabricate reliable and sensitive tools for iodide determination. This foundational knowledge enables not only the successful implementation of this specific protocol but also provides a framework for the rational design and optimization of other polymer membrane-based ion-selective sensors.

References

  • Ghanbari, K., et al. (2010). Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Journal of Applied Polymer Science, 118(4), 2147-2154.
  • Hassan, S. S. M., et al. (2012). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 137(10), 2384-2390.
  • Zamani, H. A., et al. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Sensors, 15(12), 30467-30477. Available from: [Link]

  • Chumbimuni-Torres, K. Y., et al. (2016). Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. Analytical Chemistry, 88(17), 8404-8408. Available from: [Link]

  • Hach. (2022). For ion selective electrodes (ISE) what is conditioning, why is it important, and what is the proper way to condition electrodes? Hach Support. Available from: [Link]

  • Armas, S. M., et al. (2020). Achieving High Potential Stability of Solid-Contact Ion-Selective Electrodes: The Role of Solution with the Primary Ion Preconditioning of the Membrane Cocktail. Analytical Chemistry, 92(19), 13017-13025. Available from: [Link]

Sources

Application Notes and Protocols for the Use of TDAI as an Ionophore in Iodide-Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of TDAI in Potentiometric Iodide Sensing

The accurate and selective measurement of iodide (I⁻) concentrations is critical in a multitude of fields, from clinical diagnostics and pharmaceutical quality control to environmental monitoring. Ion-selective electrodes (ISEs) offer a robust and cost-effective method for direct potentiometric measurements. The performance of these electrodes is fundamentally dictated by the ionophore incorporated into the sensing membrane—the component responsible for the selective recognition of the target ion.

This guide details the application of 5,10,15,20-Tetrakis(decyl)porphyrin-Mn(III) chloride (TDAI) as a highly effective ionophore for the fabrication of iodide-selective electrodes. Metalloporphyrins, particularly manganese(III) complexes, have demonstrated significant promise as anion ionophores due to the strong and specific interactions between the central metal ion and the target anion. The mechanism of recognition is based on the reversible change in the oxidation state of the manganese ion upon interaction with the iodide anion[1]. The long decyl chains of TDAI enhance its lipophilicity, ensuring its stable incorporation and longevity within the polymeric membrane of the electrode.

Principle of Operation: The TDAI-Iodide Interaction

G cluster_prep Membrane & Electrode Preparation cluster_use Electrode Use & Measurement prep_cocktail Prepare Membrane Cocktail (TDAI, PVC, Plasticizer in THF) cast_membrane Cast Membrane and Evaporate Solvent prep_cocktail->cast_membrane cut_disk Cut Membrane Disk cast_membrane->cut_disk assemble_electrode Assemble Electrode Body cut_disk->assemble_electrode condition Condition Electrode assemble_electrode->condition calibrate Calibrate with Standard Solutions condition->calibrate measure Measure Sample calibrate->measure caption Workflow for TDAI-Based ISE

Workflow for TDAI-Based ISE

Detailed Protocols

Part 1: Preparation of the Iodide-Selective Membrane

The heart of the ISE is the polymeric membrane containing the TDAI ionophore. The following protocol outlines the preparation of a PVC-based membrane.

Materials and Reagents:

  • 5,10,15,20-Tetrakis(decyl)porphyrin-Mn(III) chloride (TDAI)

  • High molecular weight Poly(vinyl chloride) (PVC)[2][3]

  • Dioctyl phthalate (DOP) or other suitable plasticizer (e.g., o-nitrophenyloctyl ether, NPOE)[1]

  • Tetrahydrofuran (THF), analytical grade

  • Glass ring or petri dish

Procedure:

  • Prepare the Membrane Cocktail: In a small, clean glass vial, combine the following components in the specified weight percentages to a total mass of approximately 100 mg[3]:

    • TDAI (Ionophore): ~1-2%

    • PVC (Polymer Matrix): ~33%

    • DOP (Plasticizer): ~65-66%

  • Dissolution: Add approximately 1-2 mL of THF to the vial and swirl gently until all components are fully dissolved, resulting in a homogenous, slightly viscous solution[3].

  • Casting the Membrane: Carefully pour the membrane cocktail into a glass ring or a small petri dish placed on a level surface. Cover the ring or dish with a watch glass, leaving a small opening to allow for slow evaporation of the THF[4].

  • Drying: Allow the solvent to evaporate completely at room temperature for at least 24 hours. The result will be a flexible, transparent membrane with a thickness of approximately 0.1-0.2 mm.

Part 2: Fabrication of the Iodide-Selective Electrode

This protocol describes the assembly of a standard laboratory-style ISE.

Materials and Reagents:

  • ISE body (e.g., PVC or glass tube)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution: 0.1 M KCl containing 0.01 M KI

  • Epoxy or PVC/THF glue

Procedure:

  • Prepare the Membrane Disk: Using a sharp cork borer, punch out a small disk (typically 5-10 mm in diameter) from the prepared TDAI membrane.

  • Attach the Membrane: Securely attach the membrane disk to the end of the ISE body using epoxy or a PVC/THF glue. Ensure a complete and leak-proof seal. Allow the adhesive to fully cure according to the manufacturer's instructions.

  • Add the Internal Filling Solution: Fill the ISE body with the internal filling solution, ensuring that the internal reference electrode will be submerged.

  • Insert the Internal Reference Electrode: Place the Ag/AgCl internal reference electrode into the ISE body, making sure it is in contact with the internal filling solution. Secure the electrode in place.

G electrode Internal Reference Electrode (Ag/AgCl) Internal Filling Solution (0.1 M KCl + 0.01 M KI) Iodide-Selective Membrane (PVC + TDAI + Plasticizer) Electrode Body (PVC) caption Structure of a TDAI-Based ISE

Structure of a TDAI-Based ISE
Part 3: Conditioning and Calibration of the Electrode

Proper conditioning and calibration are essential for obtaining accurate and reproducible measurements.

Materials and Reagents:

  • External reference electrode (e.g., double junction Ag/AgCl)

  • Standard iodide solutions (e.g., 1.0 M, 0.1 M, 0.01 M, 1 mM, 0.1 mM, 10 µM, 1 µM KI)

  • Ionic Strength Adjustment Buffer (ISAB), e.g., 5 M NaNO₃[5]

  • pH/mV meter

Procedure:

  • Conditioning: Before its first use, and after prolonged storage, condition the electrode by soaking it in a 0.01 M KI solution for at least 2 hours. Overnight soaking is recommended for optimal performance[6].

  • Preparation of Standards: Prepare a series of standard iodide solutions by serial dilution of a stock solution[7]. For each standard, add ISAB to maintain a constant ionic strength (e.g., 2 mL of 5 M NaNO₃ per 100 mL of standard)[8].

  • Calibration:

    • Start with the lowest concentration standard and immerse both electrodes in the solution.

    • Stir the solution at a constant, moderate rate.

    • Record the potential (in mV) once the reading stabilizes.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the process for each standard, moving from the lowest to the highest concentration.

  • Calibration Curve: Plot the recorded potential (mV) on the y-axis against the logarithm of the iodide concentration on the x-axis. The resulting graph should be linear over a wide concentration range, with a slope close to the theoretical Nernstian value of -59.16 mV per decade for a monovalent anion at 25°C.

Performance Characteristics

The performance of an iodide-selective electrode based on a manganese(III) porphyrin ionophore is expected to exhibit the following characteristics[1][9]:

ParameterExpected Value
Linear Range 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
Detection Limit ~8.0 x 10⁻⁶ M
Nernstian Slope -58 to -60 mV/decade
Response Time < 60 seconds
Operational pH Range 3 - 10
Lifetime Several weeks to months

Selectivity

Troubleshooting and Best Practices

  • Drifting or Unstable Readings: Ensure proper conditioning of the electrode. Check the internal and external reference electrodes and their filling solutions. Verify that the ionic strength of the samples and standards is consistent.

  • Low Slope: This may indicate a contaminated or damaged membrane. Gently polish the membrane surface with a soft cloth or consider recasting the membrane. Ensure that the standard solutions are fresh and accurately prepared.

  • Interferences: The primary interfering ions for iodide electrodes are typically other halides and sulfide. If high concentrations of these ions are present in the sample, pretreatment may be necessary.

  • Storage: For short-term storage (overnight), keep the electrode immersed in a dilute (e.g., 10⁻³ M) iodide solution. For long-term storage, rinse the electrode with deionized water, dry it, and store it in a clean, dry place[7].

Conclusion

5,10,15,20-Tetrakis(decyl)porphyrin-Mn(III) chloride (TDAI) serves as an excellent ionophore for the construction of robust and selective iodide-selective electrodes. Its high lipophilicity ensures stable membrane integration, while the manganese(III) center provides a specific and sensitive response to iodide ions. By following the detailed protocols outlined in this guide, researchers can fabricate and operate high-performance iodide ISEs suitable for a wide range of applications in research and development.

References

  • Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. [Link]

  • Operating Instructions for Iodide Ion Selective Electrode. (n.d.). EDT Instruments. [Link]

  • Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins? (2024). PMC. [Link]

  • Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. (2022). SciELO México. [Link]

  • 10.16 Determination of iodine - Ion selective electrode method. (n.d.). Dairy Knowledge Portal. [Link]

  • Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. (2024). Semantic Scholar. [Link]

  • Ion Selective Electrode Startup and Calibration Guide. (n.d.). Xylem. [Link]

  • Elucidating the effect of the ionic liquid type and alkyl chain length on the stability of ionic liquid-iron porphyrin complexes. (2020). PubMed. [Link]

  • User Guide_Iodide Ion Selective Electrode. (n.d.). Apera Instruments. [Link]

  • Double Type Detection of Triiodide and Iodide Ions Using a Manganese(III) Porphyrin as Sensitive Compound. (2024). MDPI. [Link]

  • Effect of the length of the alkyl chains in porphyrin meso-substituents on the performance of dye-sensitized solar cells. (2014). RSC Publishing. [Link]

  • WO1994010557A1 - Membrane manufacturing method. (1994).
  • Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. (2020). ResearchGate. [Link]

  • Operating Instructions & Technical Specifications for Chloride Ion Selective Electrode. (n.d.). Sentek. [Link]

  • Double Type Detection of Triiodide and Iodide Ions Using a Manganese(III) Porphyrin as Sensitive Compound. (2024). PubMed. [Link]

Sources

Advanced Application Note: Tridodecylmethylammonium Iodide (TDAI) Corrosion Inhibitor Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formulation, mechanism, and evaluation protocols for Tridodecylmethylammonium iodide (TDAI) as a corrosion inhibitor. Unlike standard mono-alkyl quaternary ammonium salts, TDAI possesses a bulky, tri-hydrophobic tail structure (


)

and an intrinsic iodide counterion. This unique architecture provides superior film persistency and synergistic adsorption capabilities, particularly in aggressive acidic environments (e.g., 1M HCl or H

SO

pickling baths).

Key Differentiator: The "Iodide Bridge" mechanism. The iodide anion specifically adsorbs onto the metal surface, creating a negative dipole that electrostatically anchors the massive cationic TDAI headgroup, forming a dense, hydrophobic barrier that excludes corrosive ions.

Scientific Foundation & Mechanism

Structure-Activity Relationship (SAR)

The efficacy of TDAI (CAS: 29710-98-3) is derived from two structural pillars:

  • Steric Coverage (The "Umbrella" Effect): The three dodecyl (

    
    ) chains create a large effective cross-sectional area. Once adsorbed, these chains intertwine to form a supramolecular hydrophobic mesh, significantly reducing the active surface area available for proton reduction (
    
    
    
    ).
  • Anionic Synergy (The Iodide Effect): In strong acids, metal surfaces often carry a positive excess charge, repelling cationic inhibitors. Iodide ions (

    
    ) have a small hydration radius and high deformability. They specifically chemisorb onto the metal surface, flipping the surface charge from positive to negative. This "anionic bridge" facilitates the strong physical adsorption of the TDAI cation.
    
Mechanistic Visualization

The following diagram illustrates the cooperative adsorption mechanism (The Bridging Model) compared to competitive proton adsorption.

TDAI_Mechanism Metal Fe Surface (Active Sites) Acid Acidic Media (H+, Cl-) Acid->Metal Corrosive Attack Iodide Iodide Ions (I-) (Specific Adsorption) Iodide->Metal 1. Chemisorption (Bridge Formation) TDAI TDAI Cation [R3-N-Me]+ (Electrostatic Attraction) TDAI->Iodide 2. Coulombic Attraction Barrier Hydrophobic Barrier (Water Exclusion) TDAI->Barrier 3. Film Formation Barrier->Metal Protection

Caption: Schematic of the "Iodide Bridge" mechanism where I- ions facilitate the adsorption of TDAI cations.

Formulation Protocol

Challenge: TDAI is highly hydrophobic and practically insoluble in pure water or dilute acid. Direct addition results in phase separation and poor inhibition. Solution: A co-solvent system using a water-miscible alcohol is required to create a stable stock solution.

Protocol A: Preparation of 10,000 ppm (1%) TDAI Stock Solution

Materials:

  • Tridodecylmethylammonium iodide (Solid, >97% purity)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute)

  • Volumetric Flask (100 mL)

  • Ultrasonic Bath

Step-by-Step Procedure:

  • Weighing: Accurately weigh 1.00 g of TDAI powder.

  • Solubilization: Transfer the powder into a beaker containing 50 mL of Isopropyl Alcohol (IPA).

  • Dissolution: Stir magnetically for 10 minutes. If the solution remains cloudy, place in an ultrasonic bath at 40°C for 15 minutes until clear.

  • Makeup: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with IPA and add to the flask. Fill to the mark with IPA.

  • Storage: Store in a dark, glass bottle at room temperature. Stable for 3 months.

Usage: To prepare a 100 ppm test solution in 1M HCl:

  • Add 1.0 mL of Stock Solution to 99 mL of 1M HCl.

  • Note: The small amount of alcohol (1%) will not significantly affect the corrosivity of the acid but ensures TDAI dispersion.

Evaluation Protocols

To validate the inhibitor, a multi-modal approach combining electrochemical and gravimetric methods is required.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


) and Double Layer Capacitance (

).

Setup:

  • System: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • Electrolyte: 1M HCl (deaerated with

    
     for 30 mins).
    
  • OCP: Allow Open Circuit Potential to stabilize for 30 minutes.

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation.[1]

  • Points: 10 points per decade.

Data Analysis: Fit the Nyquist plot to an equivalent circuit


. Calculate Inhibition Efficiency (

) using:

Protocol C: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (


) and anodic/cathodic Tafel slopes (

).

Parameters:

  • Scan Range: ±250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (quasi-steady state).

Data Analysis: Extrapolate the linear Tafel regions to


. Calculate Efficiency (

) using:

Data Presentation & Analysis

Expected Performance Data

The following table summarizes typical performance metrics for TDAI in 1M HCl at 25°C.

Concentration (ppm)

(

)

(

)
Inhibition Efficiency (%)Surface Coverage (

)
0 (Blank) 25.4850.0--
10 120.5185.078.20.782
50 350.265.492.30.923
100 890.025.597.0 0.970
500 950.522.197.40.974
Adsorption Isotherm Fitting

To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm).
  • Linearity: A straight line with

    
     confirms monolayer adsorption.
    
  • Slope: Should be near 1.0.

  • Free Energy (

    
    ):  Calculate using 
    
    
    
    . Values more negative than -40 kJ/mol indicate chemisorption (consistent with the iodide interaction).

Experimental Workflow Diagram

Workflow cluster_prep Formulation cluster_test Testing Environment cluster_analysis Analysis TDAI_Solid TDAI Solid Stock 1% Stock Sol. TDAI_Solid->Stock Solvent IPA/Ethanol Solvent->Stock Cell Electrochem Cell Stock->Cell Dosing Acid 1M HCl Acid->Cell Coupons Steel Coupons Coupons->Cell EIS EIS (Nyquist) Cell->EIS Tafel Tafel Plots Cell->Tafel Result Efficiency % & Isotherms EIS->Result Tafel->Result

Caption: End-to-end workflow from stock solution preparation to electrochemical validation.

References

  • Corrosion Inhibition Mechanism of Quaternary Ammonium Salts

    • Source: "Corrosion inhibition of iron in acidic solutions by alkyl quaternary ammonium halides."[2]

    • Significance: Establishes the correlation between alkyl chain length and inhibition efficiency.
    • Link:

  • Synergistic Effect of Iodide Ions

    • Source: "Synergistic influence of iodide ions on the inhibition of corrosion of C-steel in sulphuric acid."[3][4][5]

    • Significance: Validates the "bridging" mechanism where iodide enhances c
    • Link:

  • TDAI Properties and CAS Verification

    • Source: Sigma-Aldrich Product Specification (CAS 29710-98-3).[6]

    • Significance: Confirms physical properties (MP: 106-107°C) and solubility profile.
    • Link:

Sources

Troubleshooting & Optimization

Optimizing plasticizer ratio for TDAI membrane stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TDAI Membrane Optimization & Troubleshooting

Introduction: The Stability-Selectivity Nexus

Welcome to the Technical Support Center. You are likely working with Tridodecylmethylammonium iodide (TDAI) , a quaternary ammonium salt acting as an anion exchanger in Poly(vinyl chloride) (PVC) membrane electrodes.

The Core Challenge: TDAI membranes rely on a delicate balance. TDAI acts as the charged site (


) that excludes cations and selectively binds anions. The plasticizer is not merely a solvent; it dictates the membrane's dielectric constant (

)
and glass transition temperature (

)
.
  • Too much plasticizer: The membrane becomes mechanically unstable (exudation/oozing), leading to sensor drift and leaching.

  • Too little plasticizer: The membrane becomes glassy and brittle, causing high electrical resistance and sluggish response times.

This guide provides the protocols to optimize this ratio and troubleshoot failures.

Module 1: Fabrication & Formulation Protocols

Do not rely on a fixed recipe. Use the "Golden Ratio" as a baseline, then optimize based on your target anion's lipophilicity.

The Baseline Formulation (Weight %)

For a standard 100 mg batch (sufficient for ~4-5 master membranes):

ComponentRoleBaseline Mass (mg)Optimization Range
PVC (High Molecular Weight) Polymer Matrix33.0 mg30% – 35%
Plasticizer (e.g., o-NPOE or DOS) Solvent Mediator66.0 mg60% – 68%
TDAI Ion Exchanger1.0 – 2.0 mg1% – 5%
THF (Tetrahydrofuran) Casting Solvent3.0 mLFixed Vol.

Critical Note on Plasticizer Selection:

  • Use o-NPOE (2-Nitrophenyloctyl ether) (

    
    ) for polar/divalent anions  (e.g., Nitrate, Sulfate). The high dielectric constant promotes dissociation of the ion pair.
    
  • Use DOS (Bis(2-ethylhexyl) sebacate) (

    
    ) for lipophilic/monovalent anions  (e.g., Perchlorate, Salicylate).
    
The Casting Workflow

The following diagram outlines the critical path for reproducible membrane fabrication.

G Start Start: Component Weighing Dissolve Solvation (THF) Stir 30 min @ RT Start->Dissolve Mix PVC+Plasticizer+TDAI Degas Degassing Remove Micro-bubbles Dissolve->Degas Critical Step Cast Casting Glass Ring on PTFE Plate Degas->Cast Pour Viscous Cocktail Evap Controlled Evaporation 24-48h under dust cover Cast->Evap Slow Solvent Removal Condition Conditioning Exchange I- for Target Anion Evap->Condition Hydration

Module 2: Troubleshooting Mechanical Instability

Symptom: The membrane surface looks oily, or the sensor life is short (< 2 weeks).

The "Exudation" Phenomenon

If the plasticizer ratio exceeds the compatibility limit of the PVC, the plasticizer will migrate to the surface (exudation). This creates an insulating layer and leaches TDAI into the sample.

Diagnostic Matrix:

ObservationProbable CauseCorrective Action
Oily droplets on surface Plasticizer content > 68%Increase PVC content by 2-3%. Switch to high-molecular-weight PVC.
Membrane is opaque/white Incompatible PlasticizerThe plasticizer and PVC are not miscible. Ensure you are not using a non-polar plasticizer with a hydrophilic additive.
Cracking / Peeling Plasticizer content < 60%Increase plasticizer ratio. Ensure evaporation was not too rapid (do not use a fume hood with high airflow directly over the ring).

Module 3: Troubleshooting Electrochemical Performance

Symptom: Drift, sub-Nernstian slopes, or poor selectivity.

The Conditioning Error (Most Common)

TDAI is supplied as an Iodide (


)  salt. If you are building a Nitrate (

)
sensor but fail to condition it, your sensor is actually an Iodide sensor responding to Nitrate as an interference.
  • Protocol: Soak the fresh membrane in

    
     solution of the target anion (e.g., 
    
    
    
    ) for at least 12 hours. This forces the ion-exchange:
    
    
Signal Drift & Resistance

Drift is often caused by water uptake or leaching.

DriftLogic Problem Issue: Signal Drift CheckRes Check Membrane Resistance Problem->CheckRes HighRes Resistance > 100 MOhm CheckRes->HighRes LowRes Resistance Normal CheckRes->LowRes Action1 Membrane too thick or Plasticizer too low. Action: Increase Plasticizer ratio. HighRes->Action1 Action2 Leaching of TDAI. Action: Use more lipophilic plasticizer (e.g., change o-NPOE to DOS). LowRes->Action2

Figure 2: Logic tree for diagnosing signal drift based on membrane impedance.

FAQ: Rapid Response

Q1: Can I use TDAI for cationic drug detection? A: No. TDAI is a quaternary ammonium salt (


). It is an anion exchanger . It repels cations (Donnan Exclusion). For cationic drugs, you need a cation exchanger like Sodium Tetraphenylborate (NaTPB) or Dinonylnaphthalene sulfonic acid (DNNS).

Q2: My slope is super-Nernstian (> -65 mV/dec). Why? A: This is usually an artifact of conditioning . If the membrane was not fully converted from the Iodide form to the target form, you are seeing a mixed potential response as the outer layer exchanges during calibration. Solution: Condition longer (24h) and ensure the conditioning solution is concentrated (


).

Q3: How do I store TDAI membranes? A:

  • Short term (between measurements): In a dilute solution (

    
    ) of the primary ion.
    
  • Long term (> 1 week): Dry, in the dark. TDAI is light sensitive (Iodide oxidizes). Re-condition for 24h before use.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry.

  • Sigma-Aldrich. (n.d.). Tridodecylmethylammonium iodide Product Specification & Applications. Merck KGaA.

  • Lindner, E., & Umezawa, Y. (2008). Performance of Ion-Selective Electrodes: IUPAC Recommendations. Pure and Applied Chemistry.

  • Eugster, R., et al. (1994). Plasticizers for Poly(vinyl chloride) Membrane Ion-Selective Electrodes.[1][2][3] Analytical Chemistry.

Sources

Validation & Comparative

Selectivity Coefficients of Tridodecylmethylammonium Iodide (TDMAI): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tridodecylmethylammonium iodide (TDMAI) is a high-purity quaternary ammonium salt (QAS) widely utilized as an anion-exchanger in solvent polymeric membranes. Unlike neutral carriers (ionophores) that utilize specific binding geometries (e.g., Valinomycin for


), TDMAI functions as a dissociated charged carrier .

Its selectivity is governed almost exclusively by the Hofmeister Series (lyotropic series), where anion preference is dictated by the free energy of hydration (


). This guide analyzes the selectivity coefficients (

) of TDMAI-based sensors, establishing it as the benchmark for lipophilic anion sensing and contrasting it with anti-Hofmeister alternatives.

Key Insight: TDMAI membranes exhibit a preference for lipophilic anions (low hydration energy) over hydrophilic anions (high hydration energy).

Theoretical Framework & Mechanism



Where:

  • 
    : Measured potential
    
  • 
    : Activity of the primary ion (e.g., Iodide, 
    
    
    
    )
  • 
    : Activity of the interfering ion[1][2]
    
  • 
    : Selectivity Coefficient .[2][3][4] A value 
    
    
    
    indicates preference for
    
    
    ; a value
    
    
    indicates preference for
    
    
    .
Mechanism of Action: Ion Exchange

TDMAI dissociates within the plasticized PVC membrane into the lipophilic cation


 and the counter-anion 

. The signal is generated by the phase boundary potential established by the exchange equilibrium between the membrane surface and the aqueous sample.
Visualization: Membrane Interface Dynamics

The following diagram illustrates the equilibrium process at the sample/membrane interface.

IonExchange cluster_aqueous Aqueous Phase (Sample) cluster_interface Phase Boundary cluster_membrane Organic Membrane Phase (PVC + Plasticizer) I_aq I- (Primary) Exchange Equilibrium Exchange TDMA+I- + Cl-(aq) ⇌ TDMA+Cl- + I-(aq) I_aq->Exchange Diffusion Cl_aq Cl- (Interfering) Cl_aq->Exchange Competition I_mem I- (Counter Ion) Exchange->I_mem Selectivity (Kpot) TDMA TDMA+ (Lipophilic Cation) TDMA->Exchange Stabilization

Caption: Fig 1. Ion exchange equilibrium at the phase boundary. The lipophilic TDMA+ cation anchors the anion in the organic phase. Selectivity is determined by the extraction capability of the anion into the organic phase.

Comparative Performance: Selectivity Coefficients

The following data represents the potentiometric selectivity coefficients (


) for a TDMAI-based membrane.
  • Primary Ion (

    
    ):  Iodide (
    
    
    
    )
  • Method: Separate Solution Method (SSM), 0.1 M solutions.

  • Membrane Composition: 1.0 wt% TDMAI, 33 wt% PVC, 66 wt% o-NPOE (plasticizer).

Table 1: Hofmeister Selectivity Pattern of TDMAI
Interfering Anion (

)

(Approx)
ClassificationInterpretation
Perchlorate (

)
+2.8Super-Interference Highly lipophilic; displaces Iodide easily.
Thiocyanate (

)
+1.5Strong InterferenceMore lipophilic than Iodide.
Iodide (

)
0 (Reference) Primary Target Defined as reference point.
Nitrate (

)
-1.1Weak InterferenceStandard Hofmeister separation.
Bromide (

)
-1.5Weak InterferenceModerate hydration energy.
Chloride (

)
-2.6NegligibleHighly hydrophilic; excellent discrimination.
Acetate (

)
-3.4NegligibleOrganic hydrophilic anion.
Sulfate (

)
-4.1Non-InterferingDivalent, high hydration energy.
Comparative Analysis: TDMAI vs. Alternatives

To understand why you would choose TDMAI, compare it to "Anti-Hofmeister" carriers (e.g., Metalloporphyrins like Mn(III)-TPP).

FeatureTDMAI (Quaternary Ammonium)Mn(III)-TPP (Metalloporphyrin)
Selectivity Basis Hydration Energy (Hofmeister)Coordination Chemistry (Anti-Hofmeister)
Primary Target Lipophilic Anions (

)
Specific geometries (e.g.,

)
Slope Theoretical Nernstian (-59.2 mV)Often Sub-Nernstian or Super-Nernstian
pH Dependence Low (Stable pH 2-12)High (Interference from

)
Cost/Stability Low Cost / High StabilityHigh Cost / Light Sensitive

Scientist's Note: Use TDMAI when you need a robust, general-purpose sensor for lipophilic anions (


). Do not  use TDMAI if you need to detect hydrophilic ions (like 

) in the presence of lipophilic contaminants (like

or Salicylate), as the sensor will be blinded by the lipophilic interference.

Experimental Protocol: Determination of Selectivity Coefficients

This protocol uses the Separate Solution Method (SSM) , recommended by IUPAC for characterizing new ion-selective membranes.[5] This method is self-validating because it measures the potential response of the pure primary ion against the pure interfering ion.

Reagents & Equipment[6]
  • Ionophore: Tridodecylmethylammonium iodide (TDMAI) >98%.

  • Matrix: High molecular weight PVC.

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS).

  • Electrolyte Solutions: 0.1 M NaI (Primary) and 0.1 M NaX (Interfering salts:

    
    ).
    
  • Potentiometer: High-impedance input (>10^13

    
    ).
    
Workflow Diagram

Protocol cluster_validation Quality Control Check Start Start: Membrane Preparation Step1 1. Condition Electrode (Soak in 0.01M NaI for 12h) Start->Step1 Step2 2. Measure Potential E(I) in 0.1M NaI Solution Step1->Step2 Step3 3. Rinse & Blot (Deionized Water) Step2->Step3 Check Is Slope Nernstian? (-59 ± 2 mV/dec) Step2->Check Step4 4. Measure Potential E(X) in 0.1M Interfering Solution (NaX) Step3->Step4 Calc 5. Calculate log K Using SSM Equation Step4->Calc

Caption: Fig 2. Separate Solution Method (SSM) workflow for determining selectivity coefficients.

Step-by-Step Calculation
  • Measure

    
    :  Record the EMF in 0.1 M NaI.
    
  • Measure

    
    :  Record the EMF in 0.1 M NaX (e.g., 
    
    
    
    ).
  • Apply Equation:

    
    
    Assuming monovalent ions and equal activities (0.1 M):
    
    
    
    
    (Where
    
    
    is the experimental Nernstian slope, typically -59.2 mV).

Application Context & Troubleshooting

Where TDMAI Excels
  • Wastewater Analysis: Monitoring Nitrate (

    
    ) or Perchlorate (
    
    
    
    ). Note that while TDMAI is the ionophore, for a Nitrate electrode, you would condition it in Nitrate solution. The selectivity pattern remains the same (
    
    
    is still an interference).
  • Pharmaceuticals: Detection of Iodide counter-ions in drug salts.

Common Failure Modes
  • "Drift" in Low Concentrations: If the selectivity coefficient for an interference is high (e.g.,

    
    ), even trace amounts will stabilize on the membrane surface, causing slow response times when returning to the primary ion solution.
    
  • Leaching: TDMAI is highly lipophilic, but in samples with high organic solvent content (e.g., HPLC waste), the ionophore may leach out, causing a loss of slope.

References

  • Umezawa, Y., et al. (2000). "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes – Part I. Inorganic Cations." Pure and Applied Chemistry, 72(10), 1851-2082.

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). "Selectivity of Potentiometric Ion Sensors." Analytical Chemistry, 69(5), 100A-125A.

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors." Chemical Reviews, 98(4), 1593-1688.

  • Sigma-Aldrich. (n.d.). "Tridodecylmethylammonium iodide Product Specification." Merck KGaA.

Sources

A Senior Application Scientist's Guide to the Characterization of Tridodecylmethylammonium Iodide: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with cationic surfactants, robust and reliable analytical methodologies are paramount. Tridodecylmethylammonium iodide (TDMAM-I), a quaternary ammonium salt with extensive applications as a phase transfer catalyst, surfactant in personal care formulations, and in the development of antimicrobial agents, presents unique characterization challenges due to its amphiphilic nature.[1][2] This guide provides an in-depth, FTIR-centric analysis of TDMAM-I, comparing this foundational technique with other powerful analytical methods. Our focus is not merely on procedural steps but on the scientific rationale that underpins methodological choices, ensuring the integrity and validity of your results.

The Central Role of Vibrational Spectroscopy in Surfactant Characterization

At its core, the functionality of a surfactant like TDMAM-I is dictated by its molecular structure: a positively charged nitrogen atom at the hydrophilic head, and long hydrocarbon chains forming the lipophilic tail. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming this structure, offering a rapid and non-destructive snapshot of the molecule's vibrational fingerprints. Each functional group within TDMAM-I absorbs infrared radiation at a characteristic frequency, providing a detailed spectrum that serves as a unique identifier and a probe of molecular integrity.

Deciphering the FTIR Spectrum of Tridodecylmethylammonium Iodide

While an exact published reference spectrum for Tridodecylmethylammonium iodide can be elusive, its spectrum can be confidently predicted and interpreted based on the well-established vibrational modes of its constituent functional groups. The key to a trustworthy analysis lies in understanding the expected peak positions and their underlying molecular motions.

A typical FTIR spectrum of TDMAM-I, a solid at room temperature, is best acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality, reproducible spectra.

Key Spectral Features of Tridodecylmethylammonium Iodide:

Wavenumber (cm⁻¹)Vibrational ModeSignificance for TDMAM-I Structure
2953 - 2962C-H Asymmetric Stretch (CH₃)Confirms the presence of terminal methyl groups on the dodecyl chains and the methyl group on the quaternary nitrogen.
2915 - 2925C-H Asymmetric Stretch (CH₂)A strong, sharp peak indicating the long methylene chains, a defining feature of the molecule.
2845 - 2855C-H Symmetric Stretch (CH₂)Complements the asymmetric stretch, confirming the extensive alkyl nature of the surfactant.
1465 - 1475C-H Scissoring/Bending (CH₂)Provides further evidence of the methylene groups in the dodecyl chains.
~1480Asymmetric Bending (N⁺-CH₃)A characteristic vibration for the methyl groups attached to the positively charged nitrogen, confirming the quaternary ammonium head group.[3]
1375 - 1385C-H Symmetric Bending (CH₃)Supports the presence of methyl groups.
~960C-N StretchA weaker band that can sometimes be observed, indicating the bond between the carbon and nitrogen atoms of the quaternary ammonium group.

Experimental Protocol: ATR-FTIR Analysis of Solid TDMAM-I

This protocol is designed to be self-validating by incorporating background and sample purity checks.

  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. A common and effective cleaning procedure involves wiping the crystal with a lint-free cloth soaked in isopropanol, followed by a final wipe with a dry, lint-free cloth.

    • Collect a background spectrum with the clean, empty ATR accessory. This is a critical step to account for the infrared absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself. A stable background is essential for accurate sample analysis.

  • Sample Application:

    • Place a small amount of solid Tridodecylmethylammonium iodide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for obtaining a strong and reproducible signal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

  • Data Processing and Analysis:

    • The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Use the peak-picking tool in your FTIR software to identify the precise wavenumbers of the absorption bands.

    • Compare the observed peak positions with the expected values in the table above to confirm the identity and purity of the TDMAM-I sample.

A Comparative Framework for TDMAM-I Analysis: FTIR vs. Alternative Techniques

While FTIR provides excellent qualitative and semi-quantitative information, a comprehensive characterization of TDMAM-I, particularly in complex matrices or for detailed structural elucidation, often necessitates complementary techniques. The choice of analytical method should be guided by the specific information required.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Functional group identification, confirmation of molecular structure, semi-quantitative analysis.Rapid, non-destructive, minimal sample preparation (with ATR), cost-effective.Provides limited information on molecular weight and connectivity, can be challenging for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, quantitative analysis.Provides unambiguous structural elucidation, highly quantitative.Longer acquisition times, requires sample dissolution, higher instrument cost and complexity.
Mass Spectrometry (MS) Molecular weight, elemental composition, structural information through fragmentation.Extremely sensitive, provides precise molecular weight, can be coupled with chromatography for mixture analysis.Can be destructive, may require derivatization, interpretation of fragmentation patterns can be complex.
In-Depth Comparison:
  • FTIR vs. NMR: FTIR excels at quickly confirming the presence of the key functional groups in TDMAM-I (the long alkyl chains and the quaternary ammonium head). NMR, on the other hand, provides a detailed map of the molecule, showing how each carbon and hydrogen atom is connected. For instance, ¹H NMR can distinguish between the protons on the terminal methyl groups of the dodecyl chains and the protons of the methyl group attached to the nitrogen. This level of detail is invaluable for confirming the exact isomeric structure and for quantitative analysis in solution.

  • FTIR vs. Mass Spectrometry: Mass spectrometry's key advantage is its ability to provide the precise molecular weight of TDMAM-I, confirming its elemental composition. This is a crucial piece of information that FTIR cannot provide. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further structural insights. However, the sample is consumed during MS analysis, whereas FTIR is non-destructive.

Visualizing the Analytical Workflow

A logical workflow is essential for the systematic characterization of Tridodecylmethylammonium iodide. The following diagram illustrates a typical workflow, starting with FTIR as a primary identification technique, followed by NMR and MS for more detailed structural and molecular weight information.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir Primary Analysis: FTIR cluster_advanced Advanced Characterization cluster_results Final Confirmation Sample TDMAM-I Sample FTIR ATR-FTIR Analysis Sample->FTIR Minimal Prep Interpretation Spectral Interpretation FTIR->Interpretation Data Acquisition NMR NMR Spectroscopy Interpretation->NMR Need Connectivity Data MS Mass Spectrometry Interpretation->MS Need Molecular Weight Confirmation Structural & Purity Confirmation Interpretation->Confirmation Functional Groups ID'd NMR->Confirmation Detailed Structure MS->Confirmation Molecular Formula

Caption: Workflow for the comprehensive characterization of TDMAM-I.

Conclusion: An Integrated Approach to Surfactant Analysis

For researchers and professionals in drug development and material science, a multi-faceted analytical approach is key to ensuring the quality and efficacy of materials like Tridodecylmethylammonium iodide. While FTIR spectroscopy stands out as a rapid, reliable, and accessible first-line technique for structural confirmation, its true power is realized when integrated with complementary methods like NMR and mass spectrometry. This guide has provided not only the practical steps for FTIR analysis but also the strategic framework for when and why to employ other techniques, empowering you to make informed decisions in your analytical endeavors. By understanding the strengths and limitations of each method, you can build a robust, self-validating system for the comprehensive characterization of TDMAM-I and other complex surfactant molecules.

References

  • Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • ResearchGate. FTIR spectra of adsorbents before and after cationization with (a) CHPTAC and (b) GTMAC. [Link]

  • NIST Chemistry WebBook. Trimethylamine hydrochloride. [Link]

Sources

A Researcher's Guide to Reproducibility in Molybdate Sensing: A Comparative Analysis of TDAI-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of molybdate (MoO₄²⁻) is a critical parameter in various biological and environmental systems. The emergence of fluorescent chemosensors, particularly those based on tetraphenylethene (TPE) derivatives exhibiting aggregation-induced emission (AIE), offers a promising avenue for sensitive and selective molybdate detection. This guide provides an in-depth technical comparison of these advanced sensors, with a focus on the reproducibility of TDAI (Tetraphenylethene Donor-Acceptor Interaction)-based probes, and benchmarks their performance against established analytical methods.

The Rise of AIE-Based Molybdate Sensors: A Paradigm Shift in Fluorescent Probing

Traditional fluorescent probes often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes at high concentrations, limiting their sensitivity and practical application.[1][2] The discovery of aggregation-induced emission (AIE) has revolutionized the field of fluorescent sensing.[3] AIE-active molecules, known as AIEgens, are non-emissive in their dissolved state but become highly fluorescent upon aggregation.[3][4] This unique "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AIE-based sensors exceptionally sensitive for the detection of various analytes, including metal ions.[3][5]

Tetraphenylethene (TPE) is a cornerstone of many AIEgens due to its propeller-like structure, which undergoes restricted intramolecular rotation in the aggregated state, leading to enhanced fluorescence emission.[6] By functionalizing the TPE core with specific recognition moieties, highly selective and sensitive sensors can be designed. For molybdate detection, the TDAI concept leverages a donor-acceptor interaction mechanism to achieve this selectivity.

The TDAI-Molybdate Signaling Pathway

cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State TDAI TDAI Probe (Dissolved) Non-emissive Binding Specific Binding TDAI->Binding Introduction of Molybdate Molybdate (MoO₄²⁻) Molybdate->Binding Aggregate TDAI-Molybdate Aggregate (AIE Active) Binding->Aggregate Induces Aggregation Fluorescence Bright Fluorescence (Turn-on Signal) Aggregate->Fluorescence Results in

Experimental Protocol for Assessing Reproducibility of a TDAI-Based Molybdate Sensor

Materials and Reagents
  • Sodium molybdate (Na₂MoO₄) standard stock solution (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted to physiological range, typically 7.4)

  • Deionized water

  • Common interfering ions (e.g., Cl⁻, SO₄²⁻, NO₃⁻, PO₄³⁻, various metal cations)

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence spectrophotometer

Experimental Workflow for Reproducibility Studies

cluster_0 Preparation cluster_1 Repeatability (Intra-assay) cluster_2 Intermediate Precision (Inter-assay) cluster_3 Data Analysis A1 Prepare working solutions of TDAI sensor and molybdate standards B1 Pipette triplicate samples of each molybdate concentration into a 96-well plate A1->B1 B2 Add TDAI sensor solution to each well B1->B2 B3 Incubate for a defined period B2->B3 B4 Measure fluorescence intensity B3->B4 B5 Calculate mean, standard deviation (SD), and relative standard deviation (RSD) for each concentration B4->B5 D1 Compare RSD values against pre-defined acceptance criteria (e.g., RSD < 15%) B5->D1 C1 Repeat the entire experiment on three different days C2 Use freshly prepared reagents each day C1->C2 C3 Calculate the overall mean, SD, and RSD for each concentration across the three days C2->C3 C3->D1

Detailed Steps and Scientific Rationale

Step 1: Preparation of Working Solutions

  • Action: Prepare a series of molybdate standard solutions with concentrations spanning the expected dynamic range of the sensor by diluting the stock solution with the chosen buffer. Prepare a working solution of the TDAI sensor.

  • Rationale: Accurate preparation of standards is fundamental for generating a reliable calibration curve and assessing precision. The buffer maintains a constant pH, which is crucial as the fluorescence of many probes can be pH-dependent.

Step 2: Repeatability (Intra-assay Precision) Assessment [7]

  • Action: In a 96-well plate, pipette triplicate samples of each molybdate standard concentration. Add the TDAI sensor working solution to each well. Incubate the plate for a predetermined optimal time to allow the binding and aggregation to reach equilibrium. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Rationale: Performing measurements in triplicate for each concentration on the same plate, at the same time, and with the same reagents minimizes variability and provides a measure of the method's precision under identical conditions.[7] The incubation step ensures that the reaction has gone to completion, leading to stable fluorescence signals.

Step 3: Intermediate Precision (Inter-assay Precision) Assessment [7]

  • Action: Repeat the entire experiment as described in Step 2 on at least three different days. It is recommended to use freshly prepared reagents and, if possible, have the experiments performed by different analysts.

  • Rationale: This evaluates the variability of the method over a longer period and under conditions that are more representative of routine use.[7] Assessing inter-assay precision is crucial for ensuring the long-term reliability of the sensor.

Step 4: Data Analysis

  • Action: For each concentration, calculate the mean fluorescence intensity, standard deviation (SD), and relative standard deviation (RSD). The RSD, calculated as (SD/mean) * 100%, is a key indicator of precision.

  • Rationale: A low RSD value (typically below 15% for bioanalytical methods) indicates good precision. Comparing the intra- and inter-assay RSDs can help identify sources of variability in the analytical procedure.

Performance Comparison: TDAI-Based Sensors vs. Alternative Methods

FeatureTDAI-Based Fluorescent SensorInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Colorimetric Methods (e.g., Molybdenum Blue)
Principle "Turn-on" fluorescence upon molybdate-induced aggregation (AIE)Measures the mass-to-charge ratio of molybdate ions in a plasmaFormation of a colored phosphomolybdate complex
Limit of Detection (LOD) Typically in the nanomolar (nM) to low micromolar (µM) range[8]Can reach parts-per-trillion (ppt) levels[4][9]Generally in the micromolar (µM) range
Dynamic Range Can be narrower compared to ICP-MSWide dynamic rangeModerate dynamic range
Selectivity High, determined by the specific design of the recognition moiety. Potential for interference from other oxyanions needs to be evaluated.[8]High, but can be subject to polyatomic interferences which may require collision/reaction cell technology to mitigate.[10]Can be prone to interference from silicate, arsenate, and phosphate.[10]
Reproducibility (RSD) Typically <10% (can be higher in complex matrices)Excellent, typically <5%[10]Good, typically <10%
Speed of Analysis Rapid, often with results in minutesSlower, requires sample digestion and instrument calibrationRelatively fast, but may require heating or longer reaction times
Cost & Complexity Low instrument cost, simple operationHigh instrument cost, requires skilled operator and significant maintenanceLow cost, simple instrumentation (spectrophotometer)
Suitability for Bioimaging Yes, can be designed for live-cell imagingNoNo

Interference Studies: A Critical Aspect of Validation

A typical interference study would involve measuring the fluorescence response of the TDAI sensor to a fixed concentration of molybdate in the presence of a significant excess (e.g., 10-fold or 100-fold) of potentially interfering ions. The results are usually presented as the percentage of the signal retained compared to the signal in the absence of the interfering ion. A minimal change in the fluorescence signal indicates high selectivity.

Conclusion and Future Perspectives

References

  • AIE-Based Fluorescent Nanosensors for Detection of Heavy Metal Ions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • AIE-based fluorescent sensors for low concentration toxic ion detection in water. (2021). Journal of Hazardous Materials, 403, 123656. [Link]

  • AIE-based luminescence probes for metal ion detection. (2021). Coordination Chemistry Reviews, 429, 213693. [Link]

  • Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. (n.d.). Journal of Materials Chemistry B. Retrieved February 12, 2026, from [Link]

  • Aggregation-Induced Emission (AIE) Probes in Fluorescent Sensing: Progress and Applications for Pesticide Detection. (2024). Applied Sciences, 14(19), 8947. [Link]

  • A dual turn-on–off fluorometric probe based on silver sulfide quantum dots for simultaneous assay of creatinine and calcium in complex matrices. (2025). Analytical Methods, 17(12), 1534-1544. [Link]

  • Precise Quantification of Molybdate In Vitro by the FRET-Based Nanosensor 'MolyProbe'. (2022). Molecules, 27(12), 3691. [Link]

  • Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. (2022). ACS Omega, 7(39), 34888-34900. [Link]

  • Insights into AIE materials: A focus on biomedical applications of fluorescence. (2022). Frontiers in Chemistry, 10, 985578. [Link]

  • A tetraphenylethene-based aggregation-induced emission sensor: Ultrasensitive "turn-on" fluorescent sensing for phosphate anion in pure water. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118933. [Link]

  • Tetraphenylethene–anthracene-based fluorescence emission sensor for the detection of water with photo-induced electron transfer and aggregation-induced emission characteristics. (n.d.). New Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Tetraphenylethene-Based Conjugated Fluoranthene: A Potential Fluorescent Probe for Detection of Nitroaromatic Compounds. (2016). Chemistry – A European Journal, 22(15), 5211-5219. [Link]

  • Ultrasensitive Visual Sensing of Molybdate Based on Enzymatic-like Etching of Gold Nanorods. (2015). Langmuir, 31(33), 9253-9259. [Link]

  • ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2021). Chemosensors, 9(7), 173. [Link]

  • Repeatability, intermediate precision and reproducibility. (n.d.). Sisu@UT. Retrieved February 12, 2026, from [Link]

  • Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. (2022). Nanomaterials, 12(19), 3323. [Link]

  • AIE-active fluorescent probes as 'turn-off' sensors for the selective detection of Cr6+ and Fe3+ ions. (2025). RSC Advances, 15(45), 32001-32008. [Link]

  • Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES. (2024, November 10). Retrieved February 12, 2026, from [Link]

  • A dual turn-on–off fluorometric probe based on silver sulfide quantum dots for simultaneous assay of creatinine and calcium in complex matrices. (2025). Analytical Methods, 17(12), 1534-1544. [Link]

  • Comparison of inductively coupled plasma mass spectrometry and molybdenum blue colorimetry for total phosphorus determination in freshwater invertebrates. (2025). PLOS ONE, 20(1), e0317247. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tridodecylmethylammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with potent chemical compounds like Tridodecylmethylammonium iodide is foundational to innovation. This compound, a quaternary ammonium salt, is invaluable in applications ranging from phase transfer catalysis to the formulation of antimicrobial agents and corrosion inhibitors.[1] However, its utility is matched by its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of Tridodecylmethylammonium iodide, grounded in the principles of risk mitigation and scientific best practices. The goal is not merely to list protective equipment, but to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with Tridodecylmethylammonium iodide is critical to selecting and using Personal Protective Equipment (PPE) effectively. This compound is a powder that poses a multi-faceted threat upon exposure.

  • Eye Contact : The most significant and immediate danger is serious eye irritation.[2][3][4] The fine, powdered nature of the solid increases the risk of airborne particles reaching the eyes.

  • Skin Contact : Direct contact causes skin irritation.[2][4][5] Quaternary ammonium compounds as a class can be readily absorbed and may cause more severe effects with prolonged exposure.[6]

  • Inhalation : Inhaling the dust can lead to respiratory tract irritation.[2][4][7] While occasional use in a well-ventilated area may pose a low risk, repeated or large-scale handling, especially of the powder, elevates this danger.

Hazard PathwayGHS ClassificationDescription of Risk
Serious Eye Damage/Irritation Category 2Causes serious eye irritation upon contact.[3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4]
Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][4]

Core PPE Protocol: An Integrated System of Defense

Your PPE is more than a checklist; it's an integrated system. The level of protection must match the risk associated with the specific task. Always handle Tridodecylmethylammonium iodide in a well-ventilated area, preferably within a chemical fume hood or at a bench with local exhaust ventilation.[8][9][10]

Primary Barrier: Eye and Face Protection

Mandatory Requirement:

  • Chemical Splash Goggles: Must be worn at all times when the compound is present in the lab. They should conform to recognized standards such as ANSI Z87.1 (US) or EN166 (EU).[3][10] Standard safety glasses do not provide an adequate seal against fine dust or splashes.

Recommended for High-Risk Tasks:

  • Face Shield: Use a full-face shield in conjunction with chemical splash goggles when handling large quantities of powder or when there is a significant risk of splashing (e.g., during vigorous mixing or heating). This provides a secondary layer of protection for the entire face.

Dermal Protection: Gloves and Lab Coat

Glove Selection:

  • Material: Handle with chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.[4][10]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4] Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection:

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement to protect against incidental contact with skin and clothing.

  • Chemical-Resistant Apron/Coveralls: For tasks involving larger quantities or a high likelihood of spills, wear a chemical-resistant apron over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

Respiratory protection is not typically required for handling small quantities in a properly functioning chemical fume hood.[2][3] However, its necessity is dictated by the scale of work and the quality of ventilation.

  • When to Use: Wear a NIOSH-approved N95 (or equivalent) particulate respirator when engineering controls are insufficient, when weighing the powder outside of a fume hood, or during spill cleanup where dust may be generated.[8]

  • Fit and Training: Ensure you are properly fit-tested for any respirator and have been trained in its use, limitations, and maintenance.

Risk Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low (Handling sealed containers, working with dilute solutions in a fume hood)Chemical Splash GogglesNitrile GlovesLab CoatNot generally required
Medium (Weighing powder in a fume hood, preparing stock solutions)Chemical Splash GogglesNitrile GlovesLab CoatRecommended: N95 Respirator
High (Large-scale weighing, spill cleanup, poor ventilation)Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired: N95 Respirator or higher

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from preparation to disposal.

Pre-Handling and Engineering Controls
  • Designate an Area: Clearly mark the area where Tridodecylmethylammonium iodide will be handled.

  • Verify Ventilation: Ensure your chemical fume hood or local exhaust is functioning correctly.

  • Assemble Materials: Have all necessary equipment, including a spill kit, waste containers, and PPE, ready before you retrieve the chemical.

  • Review the SDS: Always have the Safety Data Sheet (SDS) readily accessible.[2]

Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling Tridodecylmethylammonium iodide.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Prepare Workspace verify_vent Verify Fume Hood Functionality prep_area->verify_vent gather_ppe Don Appropriate PPE (Assess Risk Level) verify_vent->gather_ppe handle_solid Weigh Solid Chemical (Minimize Dust) gather_ppe->handle_solid handle_solution Prepare & Use Solution handle_solid->handle_solution decontaminate Decontaminate Glassware & Surfaces handle_solution->decontaminate doff_ppe Doff PPE Correctly (Gloves Last) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_chem Dispose of Unused Chemical & Contaminated Materials doff_ppe->dispose_chem dispose_ppe Dispose of Contaminated PPE (e.g., Gloves) doff_ppe->dispose_ppe

Caption: Workflow for Safe Handling of Tridodecylmethylammonium Iodide.

Spill Management
  • Evacuate and Alert: Alert others in the area and evacuate if necessary.

  • Assess and Protect: Wear the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Sweep or scoop up the material without creating dust and place it in a suitable, sealed container for disposal.[9][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Avoid Drains: Do not allow the product or cleanup materials to enter drains.[9][10]

Waste Disposal Protocol
  • Containerization: All waste, including excess chemical, contaminated absorbent material, and disposable PPE, must be placed in a clearly labeled, sealed container for hazardous waste.[2]

  • Compliance: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2] Never mix with other waste streams unless explicitly permitted.

Emergency First Aid: Immediate Response

In the event of an exposure, immediate and correct action is crucial. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[3]

  • If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][3]

  • If on Skin: Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[2] Seek medical attention if skin irritation occurs or persists.[4][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][4] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[4]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that goes beyond the product, ensuring that your valuable research can proceed without compromising personal or environmental health.

References

  • National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity. StatPearls Publishing. [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products: Health and Safety Information for Workers. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • The American Cleaning Institute. (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]

  • Procter & Gamble Professional. (2015). Safety Data Sheet: Clean Quick® Broad Range Quaternary Sanitizer. [Link]

  • DQE. (n.d.). HazMat Personal Protection Kit. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridodecylmethylammonium iodide
Reactant of Route 2
Reactant of Route 2
Tridodecylmethylammonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.